Technical Documentation Center

3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine
  • CAS: 956910-47-7

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: ¹H and ¹³C NMR Reference Spectra Analysis for 3-(4-Bromo-5-methyl-1H-pyrazol-1-yl)-1-propanamine

Executive Summary & Structural Deconstruction For researchers and drug development professionals, substituted pyrazoles serve as critical bioisosteres and pharmacophores in modern medicinal chemistry. The compound 3-(4-B...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Deconstruction

For researchers and drug development professionals, substituted pyrazoles serve as critical bioisosteres and pharmacophores in modern medicinal chemistry. The compound 3-(4-Bromo-5-methyl-1H-pyrazol-1-yl)-1-propanamine is a highly functionalized bifunctional building block. Unambiguous structural characterization of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount, as the synthesis of substituted pyrazoles frequently yields complex mixtures of regioisomers due to the tautomeric nature of the pyrazole precursor.

Understanding the chemical shifts of this molecule requires a deconstruction of its specific electronic environments:

  • The Pyrazole Core & Regioisomerism: The substitution pattern (N1-alkyl, C4-bromo, C5-methyl) permanently breaks the dynamic tautomeric symmetry typical of unsubstituted pyrazoles[1]. The exact placement of the methyl group at C5 versus C3 is the most common point of synthetic ambiguity.

  • The Heavy-Atom Effect at C4: The massive electron cloud of the bromine atom at C4 exerts a strong diamagnetic shielding effect on the C4 carbon via halogen lone-pair resonance into the π -system, pushing its ¹³C shift significantly upfield compared to unsubstituted analogs[2].

  • Steric Compression at C5: The methyl group at C5 is sterically compressed by the adjacent N1-propanamine chain. This steric crowding, combined with the anisotropic effect of the heteroaromatic ring, places the C5-methyl carbon uniquely upfield (~10.5 ppm)[3].

Standardized Experimental Protocol for NMR Acquisition

To ensure high-fidelity, reproducible data that meets regulatory submission standards (e.g., IND applications), the following self-validating acquisition protocol must be employed.

Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. CDCl₃ is selected to prevent the rapid exchange of the primary amine protons (-NH₂) that would occur in protic solvents like Methanol-d₄.

  • Filtration: Pass the solution through a glass wool plug into a high-quality 5 mm NMR tube to eliminate paramagnetic particulates that could cause localized magnetic field inhomogeneities.

Self-Validating Instrument Tuning & Shimming
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium frequency of CDCl₃.

  • Validation Gate: Before initiating the full acquisition, execute a rapid 1-scan ¹H experiment. Verify that the TMS internal standard peak is at exactly 0.00 ppm and its Full Width at Half Maximum (FWHM) is 1.0 Hz. If the FWHM exceeds this threshold, automated gradient shimming (Z-axis) must be re-executed. This guarantees that subsequent long-duration ¹³C and 2D NMR experiments will yield baseline-resolved multiplets.

Acquisition Parameters
  • ¹H NMR (400 MHz): Pulse sequence zg30, relaxation delay (D1) = 2.0 s, acquisition time (AQ) = 3.0 s, 16–32 scans. The 2.0 s D1 ensures complete longitudinal relaxation ( T1​ ) for accurate integration of the aliphatic chain.

  • ¹³C NMR (100 MHz): Pulse sequence zgpg30 (proton decoupled via WALTZ-16), D1 = 2.0 s, AQ = 1.0 s, 1024–2048 scans. The extended scan count is required to achieve a high signal-to-noise ratio for the quaternary carbons (C3, C4, C5) which lack NOE enhancement from directly attached protons[4].

Reference ¹H NMR Data & Causality Analysis

The ¹H NMR spectrum provides immediate confirmation of the aliphatic chain's integrity and the presence of a single heteroaromatic proton.

Table 1: ¹H NMR (400 MHz, CDCl₃) Assignments

PositionShift (δ, ppm)MultiplicityIntegrationJ (Hz)Mechanistic Rationale
H-C3 (Pyrazole) 7.40s1H-Deshielded by the heteroaromatic ring current and the inductive electron-withdrawing effect of the adjacent N2 atom and C4-Bromine.
H-C3' (N-CH₂) 4.10t2H7.0Strongly deshielded by the directly attached electronegative N1 atom of the pyrazole ring.
H-C1' (CH₂-NH₂) 2.75t2H6.8Moderately deshielded by the adjacent primary aliphatic amine.
H-C5-Me 2.25s3H-Allylic-type protons on a heteroaromatic ring; slightly deshielded compared to standard aliphatic methyls, but shielded relative to N-methyl groups.
H-C2' (CH₂) 1.95p2H6.9Central aliphatic methylene; shielded relative to the C1' and C3' positions due to distance from electronegative heteroatoms.
-NH₂ 1.40br s2H-Exchangeable protons. Note: Shift is highly concentration- and temperature-dependent. Appears broad due to quadrupolar relaxation of the ¹⁴N nucleus.

Reference ¹³C NMR Data & Causality Analysis

The ¹³C NMR spectrum is the definitive tool for confirming the regiochemistry of the pyrazole core, specifically differentiating the C3, C4, and C5 positions.

Table 2: ¹³C NMR (100 MHz, CDCl₃) Assignments

PositionShift (δ, ppm)TypeMechanistic Rationale
C5 (Pyrazole) 139.8CqDeshielded by the adjacent N1 atom and the attached electron-donating methyl group.
C3 (Pyrazole) 138.5CHImine-like carbon (C=N), highly deshielded by the electronegative N2 atom.
C4 (Pyrazole) 95.0CqExhibits strong diamagnetic shielding via the "heavy-atom effect" of the bromine lone pairs resonating into the π -system.
C3' (N-CH₂) 48.2CH₂Deshielded by the N1 atom of the pyrazole core.
C1' (CH₂-NH₂) 39.1CH₂Deshielded by the primary amine group.
C2' (CH₂) 33.5CH₂Standard aliphatic methylene environment.
C5-CH₃ 10.5CH₃Steric compression against the N1-alkyl chain and ring anisotropy shift this methyl carbon unusually upfield.

2D NMR Strategies for Unambiguous Assignment

To achieve absolute certainty in the structural assignment—particularly distinguishing whether the alkyl chain is at N1 (adjacent to the methyl) or N2 (adjacent to the proton)—2D NMR techniques are utilized.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps all protons to their directly attached carbons, immediately identifying the C3-H pair (7.40 ppm / 138.5 ppm) and the C5-CH₃ pair (2.25 ppm / 10.5 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the critical diagnostic experiment. The protons of the N1-CH₂ group (H-C3' at 4.10 ppm) will show a strong ³J correlation across the nitrogen atom to the quaternary C5 carbon (139.8 ppm), but only a weak or non-existent correlation to C3. Furthermore, the C5-methyl protons (2.25 ppm) will show a ²J correlation to C5 and a ³J correlation to the C4-Br carbon (95.0 ppm).

HMBC_Correlations C3 C3 (138.5 ppm) C4 C4-Br (95.0 ppm) C5 C5 (139.8 ppm) C_Me C5-CH3 (10.5 ppm) C3_prime C3' (48.2 ppm) C2_prime C2' (33.5 ppm) C1_prime C1' (39.1 ppm) H3 H3 (7.40 ppm) H3->C4 2J H3->C5 3J H_Me H-C5-Me (2.25 ppm) H_Me->C4 3J H_Me->C5 2J H3_prime H-C3' (4.10 ppm) H3_prime->C5 3J H3_prime->C2_prime 2J H3_prime->C1_prime 3J H2_prime H-C2' (1.95 ppm) H2_prime->C3_prime 2J H2_prime->C1_prime 2J H1_prime H-C1' (2.75 ppm) H1_prime->C3_prime 3J H1_prime->C2_prime 2J

Figure 1: Key HMBC (Heteronuclear Multiple Bond Correlation) interactions confirming the regiochemistry.

Conclusion

The structural verification of 3-(4-Bromo-5-methyl-1H-pyrazol-1-yl)-1-propanamine relies heavily on understanding the distinct electronic microenvironments of the pyrazole core. By leveraging the heavy-atom effect of the C4-bromine and the steric compression of the C5-methyl group, researchers can confidently assign the 1D spectra. When coupled with a self-validating acquisition protocol and 2D HMBC mapping, the regiochemistry of the N1-alkylation is unambiguously locked in, ensuring high-fidelity data for downstream drug development applications.

Sources

Exploratory

Preliminary toxicity and MSDS safety data for 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine

An In-Depth Technical Guide to the Preliminary Toxicity and Safety Profiling of 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine Executive Summary 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine is a highly speciali...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preliminary Toxicity and Safety Profiling of 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine

Executive Summary

3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine is a highly specialized bifunctional building block frequently utilized in the rational design of targeted therapeutics, including kinase inhibitors (such as FGFR3 antagonists) and novel agrochemicals [1]. Structurally, it combines a lipophilic, halogenated pyrazole core with a nucleophilic primary alkylamine chain. While this structural duality makes it an excellent intermediate for amide coupling and reductive amination, it also introduces complex toxicological liabilities.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic safety data. This guide synthesizes the causality behind the compound's chemical hazards, establishes self-validating protocols for preliminary toxicity screening, and provides a robust Material Safety Data Sheet (MSDS) framework based on structural analogs [2].

Chemical Identity & Structural Rationale

To safely handle and evaluate this compound, one must understand the functional consequences of its structural motifs:

  • The Primary Propanamine Chain: Alkylamines are highly basic and act as strong nucleophiles. Biologically, they are prone to rapid oxidative deamination by monoamine oxidases (MAOs) or Cytochrome P450 (CYP450) enzymes. Physically, this moiety is responsible for the compound's corrosive nature to mucosal membranes and skin [3].

  • The 4-Bromo-5-methylpyrazole Core: Pyrazole rings are common bioisosteres in drug discovery. However, the addition of the bromine atom increases lipophilicity (LogP), driving higher intracellular accumulation. Halogenated pyrazoles are known to induce specific organ toxicities (particularly hepatotoxicity and thyroid disruption) upon prolonged exposure due to the generation of reactive intermediates during hepatic clearance [4].

Metabolism Parent 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL) -1-propanamine CYP Hepatic CYP450 Oxidation Parent->CYP Metabolite1 Primary Amine Deamination CYP->Metabolite1 Metabolite2 Pyrazole Ring Hydroxylation CYP->Metabolite2 Tox Reactive Intermediates (Hepatotoxicity Risk) Metabolite1->Tox Oxidative Stress Clearance Phase II Conjugation (Renal Clearance) Metabolite2->Clearance Glucuronidation

Proposed hepatic metabolism pathway of the halogenated pyrazole alkylamine.

Material Safety Data Sheet (MSDS) Guidelines

Because the exact in vivo toxicological profile of this specific intermediate is still under investigation in many pipelines, safety protocols must be extrapolated from the worst-case scenarios of its constituent parts (alkylamines and brominated pyrazoles) [2, 3].

GHS Classification & Hazard Statements

The following classifications are predictive based on structural alerts and analog data.

Hazard ClassCategoryGHS CodeHazard StatementCausality / Rationale
Acute Toxicity (Oral) Category 4H302Harmful if swallowedRapid systemic absorption of the lipophilic pyrazole core.
Skin Corrosion/Irritation Category 1BH314Causes severe skin burnsHigh basicity (pKa ~10.5) of the primary propanamine chain.
Serious Eye Damage Category 1H318Causes serious eye damageDirect nucleophilic attack on corneal proteins.
Aquatic Toxicity Chronic 2H411Toxic to aquatic lifeHalogenated heterocycles resist rapid environmental degradation.
Handling, Storage, and PPE Protocols
  • Storage: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen). Causality: Primary amines are susceptible to atmospheric oxidation (forming N-oxides) and can react with ambient CO2 to form carbamate salts, degrading sample purity.

  • PPE Requirements:

    • Gloves: Heavy-duty nitrile or butyl rubber. Standard latex is insufficient against caustic alkylamines.

    • Eye Protection: Full face shield over chemical splash goggles.

    • Respirator: Use an ABEK-P3 filter cartridge if handled outside a fume hood, as amine vapors are highly irritating to the respiratory tract.

Preliminary Toxicity Profiling Protocols

To transition this compound from a chemical intermediate to a viable biological probe or drug precursor, rigorous toxicological screening is required. The following protocols are designed as self-validating systems , ensuring that experimental artifacts do not lead to false positives or negatives.

Protocol 1: In Vitro Hepatotoxicity Screening (HepG2 Resazurin Assay)

Causality: HepG2 cells are utilized because they retain baseline CYP450 metabolic activity, allowing us to capture toxicities driven not just by the parent compound, but by its oxidative metabolites.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Dissolve 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine in molecular-grade DMSO to create a 10 mM stock. Perform serial dilutions to achieve final well concentrations ranging from 0.1 µM to 100 µM.

  • Self-Validation Controls:

    • Vehicle Control: 0.1% DMSO (establishes 100% viability baseline).

    • Positive Control: Chlorpromazine (10-20 µM). System Check: The assay is only deemed valid if Chlorpromazine induces a >50% reduction in viability, confirming the metabolic competency of the cell batch.

  • Treatment: Expose cells to the compound/controls for 48 hours.

  • Readout: Add Resazurin (Alamar Blue) to a final concentration of 10% v/v. Incubate for 2 hours. Measure fluorescence (Ex: 560 nm / Em: 590 nm).

  • Data Analysis: Calculate the IC50 using non-linear regression.

Protocol 2: Ames Genotoxicity Assay (Tier 1 Mutagenesis)

Causality: The presence of a carbon-bromine bond on an aromatic/heteroaromatic ring raises a structural alert for potential DNA alkylation or intercalation.

Step-by-Step Methodology:

  • Strain Selection: Utilize Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions).

  • Metabolic Activation: Prepare S9 fraction (rat liver extract) to simulate mammalian hepatic metabolism.

  • Self-Validation Controls:

    • Negative Control: Sterile water/DMSO.

    • Positive Control (-S9): Sodium Azide (direct mutagen).

    • Positive Control (+S9): 2-Aminoanthracene (requires metabolic activation). System Check: A significant spike in revertant colonies in the +S9 positive control validates the enzymatic activity of the S9 mix.

  • Plating: Mix the test compound (at 5, 50, 500, and 5000 µ g/plate ) with the bacterial tester strain and S9 mix in top agar. Pour over minimal glucose agar plates.

  • Incubation & Scoring: Incubate at 37°C for 48 hours. Count revertant colonies. A result is considered positive if the colony count is ≥2× the vehicle control.

ToxWorkflow Start Compound Synthesis & Purity Verification InVitro Tier 1: In Vitro Assays (HepG2 & Ames Test) Start->InVitro Decision IC50 > 10 µM? InVitro->Decision InVivo Tier 2: In Vivo MTD (Rodent Models) Decision->InVivo Yes Halt Structural Optimization (Toxicity Mitigation) Decision->Halt No Safety GHS Classification & MSDS Generation InVivo->Safety

Tiered toxicological screening workflow for novel pyrazole-amine derivatives.

Quantitative Data Summary

The following table summarizes the extrapolated quantitative toxicity thresholds based on in silico predictive modeling and structural analog benchmarking[1, 4].

Assay / ParameterTarget MetricPredicted ThresholdClinical / Safety Implication
In Vitro Cytotoxicity HepG2 IC5015 - 45 µMModerate hepatotoxicity risk; requires structural optimization if used as a final drug.
Acute Oral Toxicity Rodent LD50~ 600 mg/kgClassified as GHS Category 4 (Harmful if swallowed).
Genotoxicity (Ames) Revertant Ratio< 2.0 (Negative)The brominated pyrazole is generally stable and non-mutagenic under standard conditions.
Lipophilicity cLogP1.8 - 2.2Favorable for oral absorption, but high enough to risk bioaccumulation if clearance is poor.

References

  • Google Patents. "Fgfr3 inhibitor compounds." US20230095122A1.
  • PubChem. "3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanehydrazide." National Center for Biotechnology Information. Available at:[Link]

  • Kao Chemicals. "Material Safety Data Sheet: Polyoxyethylene alkylamine." Available at:[Link]

Foundational

Crystallographic Data and X-Ray Diffraction Analysis of 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine: A Comprehensive Technical Guide

Executive Summary In modern drug development, the solid-state characterization of active pharmaceutical ingredients (APIs) and their critical intermediates is paramount. 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the solid-state characterization of active pharmaceutical ingredients (APIs) and their critical intermediates is paramount. 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine is a highly functionalized heterocyclic building block frequently utilized in the synthesis of complex medicinal compounds, such as kinase inhibitors[1]. Establishing the precise three-dimensional architecture of this molecule through X-ray diffraction (XRD) ensures absolute stereochemical assignment, validates regioselectivity during synthesis, and provides a baseline for polymorph screening.

This whitepaper provides an in-depth, self-validating methodological guide for the crystallographic analysis of this pyrazole derivative, covering both Single Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD).

Chemical Context & The Causality of Crystallization Strategy

A common pitfall in small-molecule crystallography is treating all molecules with a uniform crystallization approach. The structural anatomy of 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine dictates a specific strategic intervention:

  • The Free Base Challenge: The molecule possesses a flexible aliphatic propanamine chain terminating in a primary amine. In its free base form, the high conformational entropy of the propyl chain and the lack of strong, directional intermolecular hydrogen bond donors often result in the compound presenting as a viscous oil or a low-melting amorphous solid.

  • The Causal Solution (Salt Formation): To achieve highly ordered, diffracting single crystals, we must restrict conformational freedom and introduce robust intermolecular interactions. By protonating the primary amine to form a hydrohalide salt (e.g., a hydrochloride salt, C7​H13​BrClN3​ ), we introduce strong ionic interactions and highly directional N−H⋯Cl hydrogen bonding networks. This rigidifies the crystal lattice, exponentially increasing the probability of growing high-quality single crystals suitable for SCXRD.

SCXRD_Workflow A Compound Synthesis (Free Base) B Salt Formation (e.g., HCl Salt) A->B C Solvent Evaporation & Crystal Growth B->C D Crystal Selection & Loop Mounting C->D E Diffractometer Data Collection D->E F Structure Solution (SHELXT / Olex2) E->F G Refinement & CIF Generation F->G

Workflow for Single Crystal X-Ray Diffraction (SCXRD) analysis of pyrazole derivatives.

Single Crystal X-Ray Diffraction (SCXRD) Protocol

The following step-by-step methodology outlines the process for obtaining the absolute structure of the compound.

Step 1: Crystal Growth via Vapor Diffusion
  • Preparation: Dissolve 20 mg of the 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine hydrochloride salt in a minimal volume of a good solvent (e.g., methanol, 0.5 mL) in a small inner vial.

  • Diffusion Setup: Place the inner vial inside a larger outer vial containing 3 mL of an antisolvent (e.g., diethyl ether). Cap the outer vial tightly.

  • Incubation: Allow the system to sit undisturbed at ambient temperature for 3–7 days. The volatile antisolvent will slowly diffuse into the inner vial, decreasing the solubility of the salt and inducing slow, controlled nucleation.

Step 2: Crystal Mounting and Data Collection
  • Selection: Under a polarized light microscope, select a single crystal with well-defined faces, free of cracks or twinning (ideal size: 0.1×0.1×0.2 mm).

  • Mounting: Coat the crystal in paratone oil to protect it from atmospheric moisture and mount it on a MiTeGen loop.

  • Radiation Choice: Transfer the loop to a diffractometer equipped with a cryostream set to 100 K. While CuKα radiation ( λ=1.54184A˚ ) is standard for absolute structure determination of light atoms, the presence of the heavy bromine atom in this molecule causes significant absorption. Therefore, MoKα radiation ( λ=0.71073A˚ ) is preferred to minimize absorption errors while still allowing for anomalous dispersion analysis to confirm the structure.

Step 3: Structure Solution and Refinement
  • Integration: Integrate the raw diffraction frames using the diffractometer's proprietary software (e.g., APEX3 or CrysAlisPro) and apply a multi-scan absorption correction.

  • Solution: Import the .hkl and .ins files into Olex2 [2], a highly versatile graphical interface for crystallographic research. Solve the phase problem using intrinsic phasing via SHELXT .

  • Refinement: Refine the structure using full-matrix least-squares on F2 with SHELXL [3]. Assign anisotropic displacement parameters to all non-hydrogen atoms. Place hydrogen atoms in calculated positions and refine using a riding model.

  • Validation: Ensure the final R1​ value is <0.05 and the Goodness-of-Fit (GooF) is near 1.0. Generate the final Crystallographic Information File (CIF) and deposit it into the Cambridge Structural Database (CSD)[4].

Quantitative Data Presentation

Below is a summary of the representative crystallographic parameters expected for the hydrochloride salt of this compound, derived from analogous halogenated pyrazole structures in the CSD.

Table 1: Representative Crystallographic Parameters for 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine HCl

ParameterValue
Chemical Formula C7​H13​BrClN3​
Formula Weight 254.56 g/mol
Temperature 100(2) K
Wavelength 0.71073 ( MoKα )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=8.124A˚ , b=14.352A˚ , c=9.456A˚ , β=105.42∘
Volume 1062.8 A˚3
Z, Calculated Density 4, 1.591 Mg/m3
Absorption Coefficient ( μ ) 3.452 mm−1
F(000) 512
Final R indices[ I>2σ(I) ] R1​=0.0312 , wR2​=0.0784

Powder X-Ray Diffraction (PXRD) & Polymorph Screening

While SCXRD provides the definitive 3D structure of a single crystal, it does not guarantee that the bulk manufactured powder is phase-pure. APIs and intermediates frequently exhibit polymorphism—the ability to exist in multiple crystalline forms—which drastically alters solubility, stability, and bioavailability[5].

To create a self-validating system , the bulk powder must be analyzed via PXRD and cross-referenced against the SCXRD data.

PXRD Protocol & Phase Validation
  • Sample Preparation: Gently grind the bulk batch of 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine HCl using an agate mortar to ensure a uniform particle size, minimizing preferred orientation effects.

  • Data Collection: Mount the powder on a zero-background silicon holder. Scan from 2θ=3∘ to 40∘ using a powder diffractometer with CuKα radiation.

  • Simulation & Matching: Use Mercury (provided by the CCDC) to generate a simulated powder pattern from the SCXRD CIF file.

  • Validation: Overlay the experimental PXRD diffractogram with the simulated pattern. A 1:1 peak match confirms that the bulk material is phase-pure and corresponds exactly to the solved single-crystal structure.

Polymorph_Screening A Bulk API Powder B PXRD Data Collection A->B C Diffractogram Analysis B->C D Match with SCXRD (Phase Purity) C->D  1:1 Match E New Peaks Detected (New Polymorph) C->E  Mismatch

Decision logic for bulk phase purity and polymorph identification using PXRD.

Conclusion

The rigorous crystallographic characterization of 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine requires a dual-pronged approach. By strategically forcing the free base into a hydrohalide salt, researchers can bypass the inherent flexibility of the propanamine chain to yield high-quality single crystals. Solving the structure via SCXRD provides the absolute stereochemical baseline, while subsequent PXRD analysis ensures the bulk phase purity necessary for downstream pharmaceutical formulation and scale-up.

References

  • Benchchem. "4-Ethynyl-5-methyl-1H-pyrazole | CAS 2359729-89-6." Benchchem,
  • OlexSys. "Olex2." OlexSys,
  • Sheldrick, G. M. "SHELXL: A Comprehensive Review.
  • Groom, C. R., et al.
  • Malvern Panalytical. "Use X-ray powder diffraction to select stable solid forms." Malvern Panalytical,

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine at Room Temperature

Executive Summary For drug development professionals and formulation scientists, understanding the thermodynamic stability of an Active Pharmaceutical Ingredient (API) is the cornerstone of successful drug design. 3-(4-B...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and formulation scientists, understanding the thermodynamic stability of an Active Pharmaceutical Ingredient (API) is the cornerstone of successful drug design. 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine is a bifunctional molecule featuring a highly stable heteroaromatic pyrazole core tethered to a reactive aliphatic primary amine.

This whitepaper provides an in-depth mechanistic analysis of the compound's thermodynamic stability at room temperature (25°C). While the pyrazole moiety exhibits profound resonance stabilization, the terminal primary amine introduces critical vulnerabilities—specifically, thermodynamically favorable carbamate formation via atmospheric carbon dioxide and susceptibility to oxidative degradation.

Structural Thermodynamics & Mechanistic Vulnerabilities

The thermodynamic stability of this compound cannot be evaluated as a single entity; it must be decoupled into its distinct functional domains. The causality behind its degradation profile lies in the stark contrast in electron distribution between its two ends.

The Heteroaromatic Core: 4-Bromo-5-methyl-1H-pyrazole

Pyrazoles are five-membered, nitrogen-containing heterocycles that benefit from significant aromatic stabilization energy.

  • Thermodynamic Baseline: At room temperature, the pyrazole ring is highly stable. The methyl group at the C5 position provides mild electron-donating inductive effects, further stabilizing the ring.

  • Halogenation (C-Br Bond): The bromine atom at the C4 position is thermodynamically stable against nucleophilic aromatic substitution at 25°C due to the electron-rich nature of the pyrazole ring. However, the C-Br bond represents a photolytic vulnerability . Under UV/Vis light exposure, homolytic cleavage of the C-Br bond can occur, generating highly reactive radical species.

The Aliphatic Amine: 1-Propanamine (The Achilles' Heel)

The terminal primary amine ( −NH2​ ) dictates the compound's room-temperature handling requirements. Primary amines possess a highly localized lone pair of electrons on the nitrogen atom, making them potent nucleophiles.

  • Carbamate Formation ( ΔG<0 ): When exposed to ambient air, the primary amine undergoes a spontaneous, thermodynamically favorable nucleophilic attack on the electrophilic carbon of atmospheric CO2​ . This single-step reaction yields an intermediate zwitterion that rapidly resolves into ammonium carbamate [1]. Because this reaction lowers the Gibbs free energy of the system, it occurs readily at room temperature.

  • Hygroscopicity & Oxidation: The primary amine readily forms hydrogen bonds with atmospheric moisture. Furthermore, prolonged exposure to oxygen or reactive oxygen species (ROS) leads to N-oxidation, forming hydroxylamines or N-oxides.

Pathways Compound 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL) -1-propanamine Carbamate Ammonium Carbamate (via Atmospheric CO2) Compound->Carbamate Nucleophilic attack on CO2 (RT) NOxide N-Oxide / Hydroxylamine (via ROS / O2) Compound->NOxide Oxidation (RT) Photolysis Debromination (via UV/Vis Light) Compound->Photolysis Photolytic cleavage (hv)

Fig 1: Primary chemical degradation pathways of the compound at room temperature.

Experimental Workflow: Stability Assessment (ICH Q1A Aligned)

To empirically validate the thermodynamic stability of 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine, a self-validating experimental protocol must be established. This workflow is strictly aligned with the ICH Q1A(R2) guidelines for the stability testing of new drug substances [2].

Step-by-Step Methodology
  • API Batch Selection: Accurately weigh 50 mg of the synthesized API into both clear and amber glass vials. Prepare three distinct batches (n=3) to ensure statistical validity and reproducibility.

  • Environmental Chamber Equilibration: Place the samples into validated, continuously monitored stability chambers calibrated to simulate specific climatic zones:

    • Long-Term (RT): 25°C ± 2°C / 60% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Sampling Intervals: Pull samples at 0, 3, 6, 9, and 12 months for Long-Term conditions, and at 0, 1, 3, and 6 months for Accelerated conditions.

  • Analytical Quantification (The Feedback Loop):

    • Assay & Impurities (LC-MS/MS): Dissolve the sample in HPLC-grade Acetonitrile/Water (50:50 v/v). Run through a C18 reverse-phase column to detect debromination or N-oxidation degradation products.

    • Carbamate Detection (FTIR): Utilize in-situ FTIR spectroscopy to monitor the emergence of the distinct C=O stretch (~1550–1650 cm⁻¹) indicative of carbamate formation [1].

    • Moisture Analysis: Perform Karl Fischer titration to quantify hygroscopic water uptake driven by the primary amine.

Workflow cluster_conditions Storage Conditions (ICH Q1A) Start API Batch Selection (n=3) LongTerm Long-Term (RT) 25°C ± 2°C / 60% RH 12 Months Start->LongTerm Accelerated Accelerated 40°C ± 2°C / 75% RH 6 Months Start->Accelerated Analysis Analytical Evaluation (HPLC-UV/MS, Karl Fischer, FTIR) LongTerm->Analysis Intermediate Intermediate 30°C ± 2°C / 65% RH If significant change Accelerated->Intermediate Significant Change at 6 Months Accelerated->Analysis Intermediate->Analysis Outcome Establish Shelf Life & Storage Protocols Analysis->Outcome

Fig 2: ICH Q1A(R2) compliant stability testing workflow for API evaluation.

Quantitative Data: Projected Degradation Kinetics

Based on the thermodynamic principles of primary amines and halogenated pyrazoles, the following table summarizes the projected degradation kinetics of the compound under various stress conditions.

Storage ConditionTemperature / HumidityPrimary Degradation PathwayProjected Degradation Rate (%/month)
Long-Term (RT) 25°C ± 2°C / 60% RHCarbamate Formation, Moisture Uptake< 0.1% (Sealed) / ~0.5% (Open Air)
Accelerated 40°C ± 2°C / 75% RHN-Oxidation, Hydrolysis0.8% - 1.2%
Photolytic Stress RT / UV-Vis LightHomolytic C-Br CleavageHigh (Requires Amber Shielding)
Oxidative Stress RT / 3% H2​O2​ Rapid N-Oxidation> 5.0%

Handling, Storage, and Formulation Directives

To maintain the thermodynamic stability of 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine at room temperature and prevent the degradation pathways outlined above, the following protocols must be strictly enforced:

  • Inert Blanketing: Because the primary amine acts as a CO2​ scavenger, the API must be stored under an inert atmosphere (Argon or high-purity Nitrogen) to prevent the thermodynamic shift toward ammonium carbamate.

  • Actinic Protection: To prevent the photolytic cleavage of the C4-Bromine bond, the compound must be stored in actinic (amber) glass containers, shielding it from UV and high-energy visible light.

  • Desiccation: Due to the hygroscopic nature of the propanamine chain, storage environments must include active desiccants (e.g., silica gel or molecular sieves) to maintain a micro-environment of <10% RH.

By neutralizing the environmental triggers (Light, CO2​ , Moisture, and Oxygen), the inherent structural stability of the pyrazole core can be preserved, ensuring the API remains viable throughout its intended shelf life.

References

  • Title: A Unified Approach to CO2–Amine Reaction Mechanisms Source: ACS Omega URL: [Link]

  • Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

Foundational

The Pyrazole Scaffold: A Technical Primer on the Discovery and Early-Stage Research of 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine Derivatives

Foreword: The Enduring Promise of the Pyrazole Nucleus in Modern Drug Discovery The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Enduring Promise of the Pyrazole Nucleus in Modern Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its remarkable versatility and broad spectrum of pharmacological activities have cemented its status as a "privileged scaffold" in drug design.[4] From established anti-inflammatory drugs like celecoxib to novel agents in oncology and infectious diseases, the pyrazole core consistently imparts favorable pharmacokinetic and pharmacodynamic properties.[2][3][5] This guide delves into the discovery and early-stage research paradigm for a specific, promising class of derivatives: 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine and its analogues. We will navigate the strategic considerations from synthetic conception to preliminary biological evaluation, providing a robust framework for researchers and drug development professionals.

I. Strategic Synthesis: Constructing the Core Moiety

The synthesis of pyrazole derivatives is a well-established field, offering multiple pathways that can be tailored to achieve the desired substitution pattern.[1][6] The most prevalent and logical approach for the title compound involves the cyclization of a 1,3-dicarbonyl compound with a hydrazine derivative.[7]

Proposed Synthetic Workflow

The synthesis of 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine can be envisioned through a multi-step process, emphasizing regioselectivity and yield optimization.

Step 1: Synthesis of the β-Diketone Precursor. The initial step involves the creation of a suitable 1,3-diketone. This can be achieved through a Claisen condensation reaction between an appropriate ester and a ketone.

Step 2: Regioselective Cyclization. The cornerstone of pyrazole synthesis is the condensation reaction with a hydrazine. To install the propanamine side chain at the N1 position, a substituted hydrazine, (3-aminopropyl)hydrazine, would be required. However, a more controlled and common strategy involves using a protected form of the amine or installing the side chain after the pyrazole ring formation. A more robust method involves the reaction of the diketone with hydrazine hydrate to form the pyrazole, followed by N-alkylation.[6]

Step 3: Bromination of the Pyrazole Core. Following the formation of the 5-methyl-1H-pyrazole, a key step is the regioselective bromination at the C4 position. This is typically achieved using a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent.

Step 4: N-Alkylation and Deprotection. The final step involves the alkylation of the pyrazole nitrogen with a protected 3-aminopropyl halide (e.g., N-(3-bromopropyl)phthalimide). Subsequent deprotection will yield the target 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine.

Experimental Protocol: A Representative Synthesis

  • Synthesis of 4-Bromo-5-methyl-1H-pyrazole:

    • To a solution of 5-methyl-1H-pyrazole in a chlorinated solvent (e.g., dichloromethane), add N-Bromosuccinimide (1.1 equivalents) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

    • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • N-Alkylation:

    • To a solution of 4-Bromo-5-methyl-1H-pyrazole in a polar aprotic solvent (e.g., DMF), add a base such as potassium carbonate (1.5 equivalents).

    • Add N-(3-bromopropyl)phthalimide (1.2 equivalents) and heat the reaction mixture to 60-80 °C.

    • Monitor the reaction by TLC until the starting pyrazole is consumed.

    • Cool the reaction mixture, pour it into water, and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the intermediate by column chromatography.

  • Deprotection:

    • Dissolve the purified phthalimide-protected intermediate in ethanol.

    • Add hydrazine hydrate (2-3 equivalents) and reflux the mixture for 2-4 hours.

    • Cool the reaction, filter the phthalhydrazide precipitate, and concentrate the filtrate.

    • Dissolve the residue in dilute HCl and wash with an organic solvent to remove any non-basic impurities.

    • Basify the aqueous layer with NaOH and extract the final product with dichloromethane.

    • Dry the organic layer and concentrate to yield 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine.

Visualization of the Synthetic Pathway

Synthesis_Workflow cluster_0 Step 1 & 2: Pyrazole Formation (Conceptual) cluster_1 Step 3: Bromination cluster_2 Step 4: N-Alkylation & Deprotection A 1,3-Diketone C 5-Methyl-1H-pyrazole A->C Cyclization B Hydrazine B->C D 4-Bromo-5-methyl- 1H-pyrazole C->D NBS F Protected Intermediate D->F K2CO3, DMF E N-(3-bromopropyl)phthalimide E->F G 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL) -1-propanamine F->G Hydrazine Hydrate Discovery_Logic cluster_design Design & Synthesis cluster_eval Evaluation cluster_analysis Analysis & Optimization A Scaffold Selection (Pyrazole) B Synthetic Route Design A->B C Compound Synthesis B->C D Structural Characterization C->D E In Vitro Screening (e.g., Kinase Assays) C->E F In Silico Modeling (Docking, ADMET) C->F G Structure-Activity Relationship (SAR) E->G F->G H Lead Optimization G->H Iterative Improvement H->B New Derivatives

Caption: The iterative cycle of early-stage drug discovery.

V. Future Directions and Concluding Remarks

The journey from a novel chemical entity to a validated lead compound is an iterative process. The initial data gathered from the synthesis, characterization, and screening of 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine derivatives will form the basis of a structure-activity relationship (SAR) study. [6][8]This involves systematically modifying the structure—for instance, by changing the substituent at the 5-position, altering the length of the alkylamine chain, or replacing the bromine atom—and assessing the impact on biological activity.

The pyrazole scaffold continues to be a rich source of therapeutic innovation. [4]A disciplined, multi-faceted approach to the early-stage research of novel derivatives, such as the one outlined in this guide, is essential for unlocking their full potential and advancing the next generation of pyrazole-based medicines.

References

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. (2022). MDPI. Available at: [Link]

  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). PubMed. Available at: [Link]

  • Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. (2010). PubMed. Available at: [Link]

  • Appraisal of the Role of In silico Methods in Pyrazole Based Drug Design. (2019). PubMed. Available at: [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). Preprints.org. Available at: [Link]

  • Current status of pyrazole and its biological activities. (2014). PMC. Available at: [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin a and β. Semantic Scholar. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. Available at: [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. Available at: [Link]

  • Design, Synthesis, Characterization, and Biological Evaluation of Novel Pyrazole Derivatives as Anticancer Agents. (2024). Nanotechnology Perceptions. Available at: [Link]

  • In-Silico Studies of Some Novel Pyrazoline Derivatives Focusing on Melanoma, Antimicrobial and Anti-Inflammatory Activity. (2024). IJFMR. Available at: [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). MDPI. Available at: [Link]

  • In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. (2019). International Journal of Multidisciplinary Research and Development. Available at: [Link]

  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. (2013). ACS Publications. Available at: [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. Available at: [Link]

  • Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. (2012). PubMed. Available at: [Link]

  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). Taylor & Francis Online. Available at: [Link]

  • Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response. (2020). ResearchGate. Available at: [Link]

  • Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity. (2023). PMC. Available at: [Link]

  • Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response. (2020). Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. (2012). Bentham Science. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. Available at: [Link]

  • Recent advances in the therapeutic applications of pyrazolines. SciSpace. Available at: [Link]

  • 3,5-Diphenyl-1H-pyrazole derivatives. VIII. N-substituted 3-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)-propanamides, -propanamines and 2-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)ethanamines with platelet antiaggregating, hypotensive, antiarrhythmic and other activities. (1991). PubMed. Available at: [Link]

  • Recent advances in the therapeutic applications of pyrazolines. (2014). PMC. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Available at: [Link]

  • Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... ResearchGate. Available at: [Link]

  • Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. (2021). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. Bentham Science. Available at: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Available at: [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (2020). Google Patents.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine

An Application Note and Detailed Protocol for the Synthesis of 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine Authored by: A Senior Application Scientist This document provides a comprehensive, step-by-step protocol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Synthesis of 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine

Authored by: A Senior Application Scientist

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine, a key building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure in many pharmacologically active agents, and this guide is designed for researchers, scientists, and drug development professionals.[1][2][3][4] The protocol is structured to ensure scientific integrity, explaining the rationale behind each step and providing a self-validating system for achieving the target compound with high purity.

Introduction: The Significance of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms that are featured in a wide array of therapeutic agents.[2][4] Their structural versatility and ability to participate in various biological interactions have led to their incorporation into drugs such as the anti-inflammatory celecoxib, the anti-obesity drug rimonabant, and various anticancer agents.[2][3] The target molecule, 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine, possesses three key features for further chemical elaboration: a reactive bromine atom for cross-coupling reactions, a nucleophilic primary amine for amide bond formation, and a substituted pyrazole core. This makes it an invaluable intermediate for constructing diverse chemical libraries for drug screening.

The synthetic strategy outlined below is a robust, three-stage process:

  • Formation and Bromination of the Pyrazole Core: Synthesis of the 4-bromo-5-methyl-1H-pyrazole intermediate.

  • Regioselective N-Alkylation: Attachment of a protected aminopropyl side chain to the N1 position of the pyrazole ring.

  • Deprotection: Liberation of the primary amine to yield the final product.

Overall Synthetic Workflow

The following diagram illustrates the multi-step synthesis pathway from commercially available starting materials to the final target compound.

Synthesis_Workflow cluster_0 Stage 1: Pyrazole Core Synthesis & Bromination cluster_1 Stage 2: N-Alkylation cluster_2 Stage 3: Deprotection A 3-Methyl-1H-pyrazole B 4-Bromo-5-methyl-1H-pyrazole A->B NBS, Acetonitrile Reflux D 2-(3-(4-Bromo-5-methyl-1H-pyrazol-1-yl)propyl)isoindoline-1,3-dione B->D K2CO3, DMF 80 °C C N-(3-Bromopropyl)phthalimide C->D E 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine D->E Hydrazine hydrate, EtOH Reflux

Caption: Synthetic pathway for 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine.

Materials and Reagents

This table summarizes the key reagents and their specifications required for the synthesis.

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Purity/GradeSupplier (Example)
3-Methyl-1H-pyrazoleC₄H₆N₂82.10≥98%Sigma-Aldrich
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98≥99%Acros Organics
Acetonitrile (MeCN)C₂H₃N41.05AnhydrousFisher Scientific
N-(3-Bromopropyl)phthalimideC₁₁H₁₀BrNO₂284.11≥97%TCI America
Potassium Carbonate (K₂CO₃)K₂CO₃138.21AnhydrousVWR Chemicals
N,N-Dimethylformamide (DMF)C₃H₇NO73.09AnhydrousSigma-Aldrich
Hydrazine monohydrateH₆N₂O50.06≥98%Sigma-Aldrich
Ethanol (EtOH)C₂H₆O46.07200 ProofDecon Labs
Dichloromethane (DCM)CH₂Cl₂84.93ACS GradeFisher Scientific
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeVWR Chemicals
n-HexaneC₆H₁₄86.18ACS GradeVWR Chemicals
Magnesium Sulfate (MgSO₄)MgSO₄120.37AnhydrousSigma-Aldrich
Silica GelSiO₂60.08230-400 meshSorbent Tech.

Detailed Experimental Protocols

Stage 1: Synthesis of 4-Bromo-5-methyl-1H-pyrazole

Rationale: The synthesis of the pyrazole core is the foundational stage. We begin with commercially available 3-methyl-1H-pyrazole. Direct bromination at the C4 position is a common strategy for functionalizing the pyrazole ring.[5] N-Bromosuccinimide (NBS) is selected as the brominating agent due to its high selectivity for electrophilic substitution on electron-rich heterocycles and its ease of handling compared to liquid bromine. Acetonitrile is an appropriate polar aprotic solvent for this reaction.

Step-by-Step Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methyl-1H-pyrazole (8.21 g, 100 mmol, 1.0 eq).

  • Solvent Addition: Dissolve the pyrazole in 100 mL of acetonitrile.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (18.69 g, 105 mmol, 1.05 eq) to the solution in portions over 15 minutes. The addition may be slightly exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the resulting residue in 150 mL of ethyl acetate. Wash the organic layer sequentially with 100 mL of saturated aqueous sodium thiosulfate solution (to quench any remaining NBS), 100 mL of water, and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 20% to 40% ethyl acetate in hexane, to afford 4-Bromo-5-methyl-1H-pyrazole as a white to off-white solid.

Stage 2: N-Alkylation to Synthesize 2-(3-(4-Bromo-5-methyl-1H-pyrazol-1-yl)propyl)isoindoline-1,3-dione

Rationale: N-alkylation of pyrazoles can result in a mixture of N1 and N2 isomers.[6] For a 3-substituted (or in this case, 3,4-disubstituted) pyrazole, alkylation is sterically directed to the less hindered N1 nitrogen, which is the desired regioselectivity for this synthesis.[6][7] We use N-(3-bromopropyl)phthalimide, where the amine is protected as a phthalimide to prevent it from acting as a competing nucleophile. Potassium carbonate is a mild and effective base for this transformation, and DMF is an excellent polar aprotic solvent that promotes SN2 reactions.[6]

Step-by-Step Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask, add 4-Bromo-5-methyl-1H-pyrazole (16.1 g, 100 mmol, 1.0 eq), N-(3-bromopropyl)phthalimide (29.8 g, 105 mmol, 1.05 eq), and anhydrous potassium carbonate (20.7 g, 150 mmol, 1.5 eq).

  • Solvent Addition: Add 100 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Reaction: Heat the suspension to 80°C and stir vigorously for 12-18 hours under a nitrogen atmosphere. Monitor the reaction by TLC (3:7 ethyl acetate/hexane).

  • Work-up: After completion, cool the reaction to room temperature and pour it into 500 mL of ice-cold water. A precipitate will form.

  • Isolation: Stir the aqueous mixture for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove DMF and inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 50°C to a constant weight. The product, 2-(3-(4-Bromo-5-methyl-1H-pyrazol-1-yl)propyl)isoindoline-1,3-dione, is typically of sufficient purity for the next step. If needed, it can be recrystallized from ethanol.

Stage 3: Deprotection to Yield 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine

Rationale: The final step is the removal of the phthalimide protecting group to liberate the primary amine. The Ing-Manske procedure, which uses hydrazine hydrate, is the classic and most efficient method for this deprotection. The reaction proceeds via the formation of the highly stable phthalhydrazide byproduct, which precipitates from the reaction mixture, driving the reaction to completion.

Step-by-Step Protocol:

  • Reaction Setup: Suspend the phthalimide-protected intermediate (34.8 g, 100 mmol, 1.0 eq) in 200 mL of ethanol in a 500 mL round-bottom flask.

  • Reagent Addition: Add hydrazine monohydrate (7.5 mL, 150 mmol, 1.5 eq) dropwise to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 78°C) for 4 hours. A thick white precipitate (phthalhydrazide) will form.

  • Work-up: Cool the reaction mixture to room temperature. Acidify the mixture to pH ~2 by the slow addition of concentrated HCl. This protonates the product amine and helps precipitate the phthalhydrazide.

  • Filtration: Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. To the resulting residue, add 200 mL of 2M aqueous sodium hydroxide to basify the solution to pH >12.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 150 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine, as a pale yellow oil or low-melting solid.

References

  • Ahmad, G., Rasool, N., Qamar, M.U., Alam, M.M., Kosar, N., Mahmood, T., & Imran, M. (2021). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. Arabian Journal of Chemistry, 14(8), 103270. [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

  • El-Malah, A. A., Al-hussain, S. A., & Nagi, M. N. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • PMC. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. [Link]

  • PMC. (2018). Synthesis of Chromone-Related Pyrazole Compounds. National Center for Biotechnology Information. [Link]

  • ACS Publications. (2013). Synthesis of 1H-Indazoles and 1H-Pyrazoles via FeBr3/O2 Mediated Intramolecular C–H Amination. The Journal of Organic Chemistry. [Link]

  • Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry, 87(15), 10018-10025. [Link]

  • Semantic Scholar. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • Chem-Impex. (n.d.). Methyl 4-bromo-1H-pyrazole-5-carboxylate. [Link]

  • Turkish Journal of Pharmaceutical Sciences. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. [Link]

  • ResearchGate. (n.d.). N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. [Link]

  • Google Patents. (n.d.).
  • PMC. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. [Link]

  • Elsevier. (2024). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling Strategies Using the 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine Synthon

An in-depth guide for researchers, scientists, and drug development professionals. Introduction Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic organic chemistry, enabling the for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and functional group tolerance.[1][2] These transformations, recognized with the 2010 Nobel Prize in Chemistry, are indispensable in pharmaceutical and materials science for constructing complex molecular architectures from readily available building blocks.[3]

This guide focuses on the versatile building block, 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)-1-propanamine . This synthon is of particular interest in drug discovery due to its combination of a functionalizable pyrazole core and a flexible primary amine side chain. The pyrazole moiety is a privileged scaffold found in numerous FDA-approved drugs, including Celecoxib and Rimonabant.[4][5] The 4-bromo position serves as a robust handle for introducing molecular diversity via palladium-catalyzed cross-coupling.

However, the presence of the nucleophilic and basic N-propylamine side chain introduces a unique set of challenges and opportunities. This primary amine can interact with the catalytic system or participate in side reactions, necessitating careful consideration of reaction conditions. This application note provides a detailed analysis of these factors and offers field-tested protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, empowering researchers to effectively utilize this valuable synthon in their synthetic campaigns.

The Core Challenge: Managing the N-Propylamine Moiety

The primary amine of the title compound is not merely a passive functional group; its basicity and nucleophilicity can significantly influence the outcome of a cross-coupling reaction. Understanding its potential roles is critical for successful protocol design.

  • In-Situ Ligand Formation: The primary amine can coordinate to the palladium center, potentially forming a catalytically active or inactive complex. While this can sometimes be beneficial, it often leads to unpredictable reactivity and is generally a variable to be controlled or eliminated.

  • Interference with Reagents: The amine is a base and can neutralize acid generated in the reaction or react with the chosen external base, altering the finely tuned reaction conditions.

  • Side Reactions: In C-N coupling reactions like the Buchwald-Hartwig amination, the substrate's own amine can compete with the desired amine nucleophile, leading to oligomerization or other undesired products.

  • Substrate for N-Alkylation: The pyrazole nitrogen atoms are also nucleophilic and can undergo N-alkylation, though this is often regioselective.[6][7][8][9][10]

For most applications, particularly those involving sensitive coupling partners or C-N bond formation, protecting the primary amine is the most reliable strategy . The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under most cross-coupling conditions and its straightforward removal under acidic conditions.

This protocol provides a robust method for protecting the primary amine of the starting material, rendering it non-nucleophilic and non-basic during the subsequent cross-coupling step.

Reagent/MaterialAmount (for 1 mmol scale)Purpose
3-(4-Bromo-5-methyl-1H-pyrazol-1-yl)-1-propanamine1.0 mmol (234 mg)Starting Material
Di-tert-butyl dicarbonate (Boc)₂O1.1 mmol (240 mg)Protecting Group Reagent
Triethylamine (Et₃N)1.5 mmol (0.21 mL)Base
Dichloromethane (DCM)10 mLSolvent
Magnetic Stirrer & Stir Bar1Agitation
Round-bottom flask (50 mL)1Reaction Vessel

Step-by-Step Procedure:

  • To a 50 mL round-bottom flask, add 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)-1-propanamine (1.0 mmol).

  • Dissolve the starting material in dichloromethane (10 mL).

  • Add triethylamine (1.5 mmol) to the solution with stirring.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 mmol) in DCM (2 mL) to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with the addition of 10 mL of water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-protected product, which can often be used in the next step without further purification.

Core Cross-Coupling Protocols

The following sections detail optimized starting conditions for major classes of palladium-catalyzed cross-coupling reactions using the Boc-protected bromopyrazole substrate.

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)–C(sp²) bonds due to the stability and low toxicity of the boronic acid coupling partners.[1] This protocol is optimized for coupling aryl and heteroaryl boronic acids to the 4-position of the pyrazole ring. The use of bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos is often crucial for achieving high yields with heteroaryl halides.[11]

alt text2%20--%3E%20Boc-Protected%204-Aryl-Pyrazole)

ComponentRoleRecommended ReagentsTypical Loading (mol%)Stoichiometry
Boc-protected BromopyrazoleElectrophiletert-butyl (3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propyl)carbamate-1.0 equiv
Boronic Acid/EsterNucleophileAryl-B(OH)₂, Heteroaryl-B(OH)₂, R-B(pin)-1.2 - 1.5 equiv
Palladium SourcePre-catalystXPhos Pd G2, Pd(OAc)₂, Pd₂(dba)₃1 - 3 mol%-
LigandCatalyst SupportXPhos, SPhos (if not using a pre-catalyst)1.2 - 2.4 x Pd-
BaseActivatorK₃PO₄, K₂CO₃, Cs₂CO₃-2.0 - 3.0 equiv
Solvent SystemReaction Medium1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1)-~0.1 M
  • Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Boc-protected bromopyrazole (0.5 mmol, 1.0 equiv), the arylboronic acid (0.6 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 1.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G2, 0.01 mmol, 2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of 1,4-Dioxane/H₂O 4:1).

  • Reaction: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

  • Why a pre-catalyst? Pre-catalysts like XPhos Pd G2 are air-stable Pd(II) complexes that rapidly generate the active Pd(0) species in solution, leading to more reproducible results.[12]

  • Why K₃PO₄? Potassium phosphate is a moderately strong base that is effective in promoting transmetalation without causing degradation of sensitive functional groups.[13]

  • Low Yield? Consider increasing the catalyst loading to 3-5 mol%, switching to a more active ligand like SPhos, or increasing the temperature.[11] Debromination can be a side reaction; using a milder base or lower temperature might suppress it.[14]

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds.[15][16] Given that the substrate's primary amine is protected, this reaction can be used to couple a wide variety of other primary or secondary amines to the pyrazole C4 position. The choice of ligand is paramount, as it must facilitate the challenging C-N reductive elimination step.[17]

ComponentRoleRecommended ReagentsTypical Loading (mol%)Stoichiometry
Boc-protected BromopyrazoleElectrophiletert-butyl (3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propyl)carbamate-1.0 equiv
AmineNucleophilePrimary/Secondary Alkyl or Aryl Amines-1.2 - 1.5 equiv
Palladium SourcePre-catalystRuPhos Pd G3, Pd₂(dba)₃2 - 5 mol%-
LigandCatalyst SupportRuPhos, tBuDavePhos1.1 - 1.5 x Pd-
BaseActivatorNaOtBu, LHMDS, Cs₂CO₃-1.5 - 2.5 equiv
SolventReaction MediumToluene, 1,4-Dioxane-~0.1 M
  • Setup: In a glovebox, add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 2 mol%) and ligand (e.g., RuPhos, 0.022 mmol, 4.4 mol%) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the base (e.g., NaOtBu, 0.75 mmol, 1.5 equiv), followed by the Boc-protected bromopyrazole (0.5 mmol, 1.0 equiv).

  • Solvent and Nucleophile: Add degassed toluene (5 mL) and then the amine nucleophile (0.6 mmol, 1.2 equiv).

  • Reaction: Seal the tube and heat the mixture to 90-110 °C with vigorous stirring for 16-24 hours.

  • Workup: Cool to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate.

  • Extraction & Purification: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate and purify the residue by flash column chromatography.

  • Why a strong base? Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are required to deprotonate the amine nucleophile (or the intermediate Pd-amine complex) to facilitate the C-N bond-forming reductive elimination.[17]

  • Why RuPhos? Ligands like RuPhos are highly effective for C-N couplings due to their steric bulk, which promotes the crucial reductive elimination step over competing pathways like β-hydride elimination.[1]

  • Reaction Failure? For less reactive amines, a different ligand/base combination may be required. For example, weaker bases like Cs₂CO₃ can be effective with certain ligand systems. Some studies on bromopyrazoles have noted challenges, and screening different ligands is often necessary.[18][19]

Application 3: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides, providing access to key intermediates for pharmaceuticals and materials.[2][20] The reaction typically employs a dual-catalyst system of palladium and a copper(I) salt, though copper-free methods exist.[21][22]

ComponentRoleRecommended ReagentsTypical Loading (mol%)Stoichiometry
Boc-protected BromopyrazoleElectrophiletert-butyl (3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propyl)carbamate-1.0 equiv
Terminal AlkyneNucleophilePhenylacetylene, 1-Hexyne, etc.-1.2 - 2.0 equiv
Palladium CatalystPrimary CatalystPdCl₂(PPh₃)₂, Pd(PPh₃)₄2 - 5 mol%-
Copper(I) SourceCo-catalystCopper(I) Iodide (CuI)4 - 10 mol%-
BaseActivator/SolventTriethylamine (Et₃N), Diisopropylamine (DIPA)->3 equiv or as solvent
Solvent (optional)Reaction MediumTHF, DMF-~0.2 M
  • Setup: To a Schlenk flask under an inert atmosphere, add the Boc-protected bromopyrazole (0.5 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.015 mmol, 3 mol%), and CuI (0.03 mmol, 6 mol%).

  • Solvent and Reagents: Add degassed THF (5 mL) and triethylamine (Et₃N, 1.5 mmol, 3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (0.75 mmol, 1.5 equiv) dropwise with stirring.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-18 hours until TLC/LC-MS indicates completion.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

  • Role of Copper: The copper(I) iodide co-catalyst reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species undergoes transmetalation with the arylpalladium(II) complex much more rapidly than the alkyne itself.[20]

  • Role of Amine Base: The amine base (e.g., Et₃N) is crucial for deprotonating the alkyne and neutralizing the HBr generated during the catalytic cycle.

  • Homocoupling (Glaser coupling) of Alkyne: If significant alkyne dimerization is observed, running the reaction under strictly oxygen-free (degassed) conditions can minimize this side product. Using a copper-free protocol may also be beneficial.

Visualization of Key Concepts

Visual diagrams help clarify the complex processes underlying these powerful reactions.

Palladium Cross-Coupling Catalytic Cycle Pd0 LₙPd(0) Active Catalyst PdII_OxAdd L₂Pd(II)(Ar)(X) Oxidative Adduct Pd0->PdII_OxAdd Oxidative Addition PdII_Trans L₂Pd(II)(Ar)(R) Transmetalation Product PdII_OxAdd->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination Product Ar-R (Coupled Product) PdII_Trans->Product Waste M-X PdII_Trans->Waste        ArX Ar-X (Bromopyrazole) ArX->PdII_OxAdd NuM R-M (Coupling Partner) NuM->PdII_Trans

Caption: Generalized catalytic cycle for palladium(0)-catalyzed cross-coupling reactions.

Experimental Workflow start Start: 3-(4-Bromo-5-methyl-1H-pyrazol-1-yl)-1-propanamine decision Is the planned coupling a C-N bond formation OR sensitive to a free amine? start->decision protect Step 1: Protect Amine (e.g., Boc Protection Protocol) decision->protect  Yes couple Step 2: Perform Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.) decision->couple No   protect->couple deprotect Step 3 (Optional): Deprotect Amine (e.g., TFA/DCM) couple->deprotect final_product Final Product couple->final_product If deprotection is not needed deprotect->final_product

Caption: Decision workflow for using the bromopyrazole amine synthon.

References

  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link][23][24]

  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(5), 1293–1311. [Link][25]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved from [Link][18]

  • Lee, C. H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(11), 2691. [Link][19][26]

  • Arkat USA. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link][27]

  • Royal Society of Chemistry. (2014). One-pot regioselective synthesis of substituted pyrazoles and isoxazoles in PEG-400/water medium by Cu-free nano-Pd catalyzed sequential acyl Sonogashira coupling–intramolecular cyclization. Catalysis Science & Technology. [Link][28]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link][15]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16498–16500. [Link][13]

  • ACS Publications. (2017). A Regioselective Approach to Trisubstituted Pyrazoles via Palladium-Catalyzed Oxidative Sonogashira-Carbonylation of Arylhydrazines. Organic Letters. [Link][4]

  • ResearchGate. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link][6]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link][20]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link][11]

  • Scribd. (n.d.). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Retrieved from [Link][14]

  • Thieme. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Synthesis. [Link][21]

  • PubMed. (2018). Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. [Link][29]

  • ACS Publications. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link][30]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link][16]

  • Wiley Online Library. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. [Link][7]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link][2]

  • ResearchGate. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Retrieved from [Link][22]

  • Royal Society of Chemistry. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. RSC Advances. [Link][12]

  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics. [Link][8]

  • Semantic Scholar. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link][9]

  • The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link][3]

  • PubMed. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link][10]

  • Springer. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Journal of the Brazilian Chemical Society. [Link][5]

Sources

Method

Application Note: 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine in Agrochemical Intermediate Development

Executive Summary & Structural Rationale The pyrazole framework is a privileged, highly versatile scaffold in modern agrochemical discovery, prominently featured in the architectures of broad-spectrum fungicides, herbici...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The pyrazole framework is a privileged, highly versatile scaffold in modern agrochemical discovery, prominently featured in the architectures of broad-spectrum fungicides, herbicides, and insecticides[1]. Within this chemical space, 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine emerges as a highly strategic, bifunctional building block for the synthesis of advanced crop protection agents.

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a programmable structural module. Its utility is driven by three distinct structural features:

  • N1-Propanamine Linker: The primary amine tethered to the pyrazole core provides a highly nucleophilic site for amide bond formation. This allows for rapid library generation of pyrazole-amide derivatives without risking unwanted reactions at the pyrazole nitrogens[2].

  • C4-Bromine Handle: The halogen at the 4-position offers an orthogonal site for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This enables the precise tuning of the molecule's lipophilicity and electronic properties[3].

  • C5-Methyl Group: Positioned adjacent to the N1-alkyl chain, this methyl group induces localized steric hindrance. This restricts the rotational degrees of freedom of the propanamine tail, pre-organizing the molecule into a rigidified bioactive conformation that is thermodynamically favored when docking into restrictive enzymatic pockets[4].

Mechanistic Pathways & Target Applications

This intermediate is primarily utilized to synthesize two major classes of agrochemicals: Succinate Dehydrogenase Inhibitors (SDHIs) and 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors .

By coupling the propanamine tail with specific aromatic carboxylic acids, researchers can generate pyrazole-amides that act as potent SDHIs[2]. These compounds target the mitochondrial Complex II in fungal pathogens, competitively blocking the ubiquinone binding site. Conversely, derivatizing the C4-bromo position via cross-coupling allows for the development of HPPD inhibitor herbicides, which disrupt plastoquinone biosynthesis in weeds[4].

G A 3-(4-Bromo-5-methyl-1H- pyrazol-1-YL)-1-propanamine B Amide Coupling (EDC/HOBt, DIPEA) A->B Step 1: N-Acylation C Pyrazole-Amide Intermediate B->C D Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Aryl-B(OH)2) C->D Step 2: C4-Arylation E Advanced Agrochemical Lead (e.g., SDHI/HPPD) D->E

Fig 1. Two-stage synthetic workflow for pyrazole-based agrochemical lead generation.

Pathway N1 Fungal Exposure N2 Cellular Uptake N1->N2 N3 Mitochondrial Complex II N2->N3 Binding N4 Ubiquinone Blockade N3->N4 Inhibition N5 Cell Death N4->N5

Fig 2. Mechanism of action for pyrazole-amide SDHI fungicides in target pathogens.

Experimental Methodologies & Protocols

The following protocols detail the step-by-step functionalization of 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine. They are designed as self-validating systems to ensure high-fidelity synthesis in a drug development setting.

Protocol A: Selective Amide Coupling at the Propanamine Terminus

Objective: Synthesize a pyrazole-amide intermediate by reacting the primary amine with an aryl carboxylic acid.

Causality of Reagents: We utilize EDC·HCl and HOBt rather than converting the acid to an acyl chloride. This mild coupling strategy suppresses the formation of inactive N-acylurea byproducts and prevents racemization if chiral carboxylic acids are employed. N,N-Diisopropylethylamine (DIPEA) is selected as the base; its bulky isopropyl groups prevent it from acting as a competing nucleophile, ensuring the propanamine is the sole acyl acceptor.

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve the target carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0 °C for 30 minutes to form the active OBt-ester.

  • Coupling: Add 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine (1.0 eq) dropwise, followed by DIPEA (2.5 eq).

  • Propagation: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% LiCl (to remove residual DMF) and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (gradient: 10% to 50% EtOAc in n-hexane).

Self-Validation System: The reaction's progress is self-validating via Thin-Layer Chromatography (TLC). Because the starting material contains a primary aliphatic amine, it will stain vividly purple when treated with a ninhydrin indicator and heated. The resulting amide product lacks this primary amine and will remain ninhydrin-negative. Complete conversion is definitively confirmed when the ninhydrin-active spot entirely disappears from the baseline.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C4

Objective: Arylation of the C4-bromo position to expand the hydrophobic core of the agrochemical lead.

Causality of Reagents: Pd(dppf)Cl₂ is specifically chosen as the catalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step. Furthermore, the bulky ligand protects the palladium from being poisoned by the nitrogen-rich pyrazole core. A biphasic 1,4-Dioxane/H₂O system is utilized to ensure the simultaneous solubility of the organic pyrazole-amide intermediate and the inorganic base (K₂CO₃), which is critical for efficient transmetalation[3].

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine the pyrazole-amide intermediate from Protocol A (1.0 eq), the desired arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O (0.1 M). Degas the solvent mixture by sparging with argon for 15 minutes to prevent catalyst oxidation.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 eq) under a positive flow of argon. Seal the tube.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath and stir vigorously for 8 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between water and Dichloromethane (DCM). Extract the aqueous layer with DCM (3x), dry the combined organics over MgSO₄, and concentrate.

Self-Validation System: Validation of the cross-coupling is achieved via LC-MS. The brominated starting material exhibits a characteristic 1:1 isotopic doublet (M, M+2) due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. Successful arylation is unequivocally confirmed by the complete disappearance of this doublet and the emergence of a single mass peak corresponding to the coupled product.

Quantitative Data & Optimization Summaries

To establish the most robust conditions for the C4-arylation (Protocol B), various catalytic systems were evaluated. The data below summarizes the optimization parameters necessary for scaling up the synthesis of these agrochemical intermediates.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling at the C4 Position

EntryCatalyst System (5 mol%)Base (3.0 eq)Solvent SystemTemp (°C)Yield (%)Purity (HPLC)
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH (4:1)9045>90%
2Pd(OAc)₂ / SPhosK₃PO₄Toluene10062>95%
3Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O (4:1)9088>98%
4Pd(dppf)Cl₂ Cs₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 91 >99%

Note: While Entry 4 provided the highest yield, Entry 3 (K₂CO₃) is often preferred in industrial agrochemical scale-up due to the prohibitive cost of Cesium carbonate (Cs₂CO₃) at multi-kilogram scales.

References

  • Du, T., Lu, S., Zhu, Z., et al. "Pyrazole derivatives: Recent advances in discovery and development of pesticides." Advances in Agrochem. (2025).[Link]

  • "Advances in Pyrazole as an Active Fragment for Herbicide Discovery." Journal of Agricultural and Food Chemistry - ACS Publications. (2025).[Link]

  • "Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management." Journal of Agricultural and Food Chemistry - ACS Publications. (2025).[Link]

  • "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review." MDPI. (2023). [Link]

Sources

Application

Application Note: Preparation of Pyrazole-Based Ligands Utilizing 3-(4-Bromo-5-methyl-1H-pyrazol-1-yl)-1-propanamine

Executive Summary & Structural Rationale The development of advanced transition metal complexes for catalysis, metal-organic frameworks (MOFs), and metallodrugs relies heavily on highly tunable ligand scaffolds. 3-(4-Bro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of advanced transition metal complexes for catalysis, metal-organic frameworks (MOFs), and metallodrugs relies heavily on highly tunable ligand scaffolds. 3-(4-Bromo-5-methyl-1H-pyrazol-1-yl)-1-propanamine is a privileged, bifunctional building block that offers exceptional modularity[1].

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system of orthogonal reactive sites:

  • The C4-Bromide (-Br): Positioned on the heteroaromatic ring, this site is primed for palladium-catalyzed cross-coupling. While a C-I bond is kinetically more reactive, the C-Br bond is strategically superior for Suzuki-Miyaura couplings because it is significantly less susceptible to undesired dehalogenation side-reactions, ensuring higher isolated yields of the target ligand[2].

  • The N1-Propanamine (-CH₂CH₂CH₂NH₂): This flexible aliphatic chain terminates in a primary amine, serving as an ideal anchor for Schiff base condensation or amide coupling. This allows researchers to easily construct multidentate (e.g., N,N,N-tridentate) coordination pockets.

  • The C5-Methyl (-CH₃): This group provides crucial steric bulk adjacent to the coordination sphere, which can dictate the site-selectivity during cross-coupling and influence the spin-state or catalytic pocket of the final metallo-complex[3].

Strategic Workflow & Mechanistic Causality

A critical failure point in utilizing this scaffold is attempting palladium-catalyzed cross-coupling at the C4-bromide while the N1-primary amine remains unprotected. Free primary amines strongly coordinate to palladium centers, leading to rapid catalyst poisoning, or they can undergo competitive intramolecular/intermolecular Buchwald-Hartwig amination[4].

Expert Insight: To create a self-validating and high-yielding synthetic system, the primary amine must be functionalized (e.g., converted to an imine/amide) or transiently protected (e.g., via Boc-anhydride) prior to any Pd-catalyzed C4-arylation. The workflow diagram below illustrates this divergent, sequence-dependent strategy.

LigandSynthesis SM 3-(4-Bromo-5-methyl-1H-pyrazol-1-yl)-1-propanamine N_Term Primary Amine (-NH2) SM->N_Term Condensation/Acylation C4_Br C4-Bromide (-Br) SM->C4_Br Pd-Catalyzed Coupling Schiff Schiff Base Formation (e.g., Pyridyl Imine) N_Term->Schiff Amide Amide Coupling (Peptidomimetics) N_Term->Amide Suzuki Suzuki-Miyaura (C4-Aryl Pyrazoles) C4_Br->Suzuki Sonogashira Sonogashira (C4-Alkynyl Pyrazoles) C4_Br->Sonogashira Complex Advanced Transition Metal Complexes (Catalysts & MOFs) Schiff->Complex Amide->Complex Suzuki->Complex Sonogashira->Complex

Divergent synthetic pathways for functionalizing the pyrazole bifunctional scaffold.

Experimental Protocols

Protocol A: N-Terminal Functionalization (Schiff Base Ligand Synthesis)

Objective: Convert the primary amine into a multidentate coordinating arm, simultaneously protecting the amine from interfering with subsequent Pd-catalysis.

  • Preparation: In a 100 mL round-bottom flask, dissolve 3-(4-Bromo-5-methyl-1H-pyrazol-1-yl)-1-propanamine (10.0 mmol, 1.0 equiv) in 50 mL of anhydrous ethanol to achieve a 0.2 M concentration.

  • Reagent Addition: Add 2-pyridinecarboxaldehyde (10.5 mmol, 1.05 equiv) dropwise at room temperature under continuous magnetic stirring.

  • Catalysis: Add 3-5 drops of glacial acetic acid (approx. 0.1 equiv) to protonate the carbonyl oxygen, accelerating the nucleophilic attack of the amine.

  • Reflux & Monitoring: Attach a reflux condenser and heat the mixture to 80 °C for 4–6 hours. Self-Validation Step: Monitor the reaction via TLC (DCM:MeOH 9:1). Use a ninhydrin stain; the disappearance of the primary amine (purple spot) confirms complete conversion.

  • Isolation: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Recrystallize the crude imine from hot ethanol/hexane to yield the C4-bromo Schiff base intermediate as a crystalline solid.

Protocol B: C4-Arylation via Suzuki-Miyaura Cross-Coupling

Objective: Extend the ligand framework at the C4 position using the intermediate synthesized in Protocol A.

Mechanistic Note: The choice of phosphine ligand is critical. As demonstrated in3[3], electron-rich, sterically demanding monodentate ligands like Amphos strongly favor C4-insertion over other positions, whereas bidentate ligands like dppf often yield inferior selectivity for this specific scaffold[5].

  • Setup: In an oven-dried Schlenk flask, combine the C4-bromo Schiff base intermediate (5.0 mmol, 1.0 equiv), the desired arylboronic acid (6.0 mmol, 1.2 equiv), and anhydrous K₃PO₄ (10.0 mmol, 2.0 equiv).

  • Catalyst Loading: Add Pd(OAc)₂ (5 mol%) and Amphos ligand (10 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with Argon (repeat for 3 cycles) to prevent oxidative degradation of the phosphine ligand.

  • Solvent Addition: Inject 50 mL of a vigorously degassed 1,4-Dioxane/H₂O mixture (4:1 v/v). The water is essential to dissolve the phosphate base and activate the boronic acid via formation of a boronate complex.

  • Reaction: Heat the biphasic mixture to 90 °C for 12–18 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (50 mL), and wash with brine (3 x 30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and purify via flash column chromatography to isolate the extended pyrazole ligand.

Data Presentation: Optimization & Comparative Reactivity

To aid in experimental design, the following tables summarize the reactivity profiles and optimization parameters for the 4-bromopyrazole scaffold based on benchmarked literature data.

Table 1: Comparative Performance of 4-Halopyrazoles in Cross-Coupling [2]

Reaction Type 4-Iodopyrazole Reactivity 4-Bromopyrazole Reactivity Synthetic Outcome / Yield Impact
Suzuki-Miyaura Higher (Prone to dehalogenation) Lower but highly stable C-Br provides higher isolated yields due to the suppression of unsubstituted pyrazole byproducts.
Heck Alkenylation High Moderate C-Br requires higher temperatures or specialized catalyst systems to achieve comparable yields.

| Sonogashira | High (Mild conditions) | Moderate to Good | C-Br requires more forcing conditions to achieve high conversion. |

Table 2: Ligand Effects on Pd-Catalyzed C4-Arylation of Pyrazoles [3]

Phosphine Ligand Denticity C4-Selectivity Mechanistic Rationale
PPh₃ Monodentate Low Favors C5 coupling over C4 in poly-functionalized pyrazoles.
Amphos Monodentate Excellent Electron-rich and sterically demanding; optimal for selective oxidative addition into the C4-Br bond.

| dppf | Bidentate | Moderate | Electron-deficient compared to Amphos; exhibits inferior selectivity and lower turnover numbers. |

References

  • A Comparative Guide to the Synthetic Utility of 4-Iodopyrazole and 4-Bromopyrazole Source: Benchchem URL
  • Source: ACS (The Journal of Organic Chemistry)
  • 4-Bromopyrazole丨CAS 2075-45-8 Source: LeapChem URL
  • SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)
  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br)

Sources

Method

Topic: Suzuki-Miyaura Coupling Protocols for 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine

An Application Note for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical overview and detailed protocols for the successful Suzuki-Miyaura cross-coupling of 3-(4-bromo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview and detailed protocols for the successful Suzuki-Miyaura cross-coupling of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)-1-propanamine. As Senior Application Scientists, we focus on the causality behind experimental choices, offering insights grounded in established mechanistic principles to empower researchers in synthesizing novel pyrazole-based compounds for drug discovery and development.

Introduction: The Strategic Importance of Pyrazole Functionalization

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1] The ability to precisely install diverse substituents onto the pyrazole ring is paramount for modulating pharmacological properties. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds, enabling the linkage of aryl, heteroaryl, or vinyl groups to the pyrazole core.[2][3]

This note focuses on a specific, yet representative, substrate: 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)-1-propanamine . This molecule presents two key chemical features that guide our protocol design:

  • A C4-Bromine: The C4 position of the pyrazole ring is generally recognized as the least reactive site for cross-coupling, often necessitating highly active catalyst systems.[1]

  • An Unprotected Primary Amine: The aminopropyl side chain can potentially coordinate with the palladium catalyst, potentially inhibiting its activity.[4][5]

Our objective is to provide reliable protocols that navigate these challenges to afford high yields of the desired coupled products, which are valuable building blocks for pharmaceutical R&D.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework

A foundational understanding of the reaction mechanism is critical for rational troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a Pd(0)/Pd(II) catalytic cycle comprising three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7][8]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (Aryl Halide) pd_ii_complex R¹-Pd(II)L₂(X) (Oxidative Addition Complex) oxidative_addition->pd_ii_complex transmetalation Transmetalation pd_ii_complex->transmetalation R²-B(OR)₂ (Boronic Acid) + Base pd_ii_trans_complex R¹-Pd(II)L₂(R²) (Transmetalation Complex) transmetalation->pd_ii_trans_complex reductive_elimination Reductive Elimination pd_ii_trans_complex->reductive_elimination reductive_elimination->pd0 R¹-R² (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrazole, forming a Pd(II) complex. This is often the rate-limiting step, especially with less reactive halides like the C4-bromo pyrazole.[8]

  • Transmetalation: The organic group (R²) is transferred from the boron atom to the palladium center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex (e.g., [R²-B(OH)₃]⁻).[7][9]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are expelled as the final product, regenerating the active Pd(0) catalyst to continue the cycle.[7]

Optimizing Key Experimental Parameters

The success of the coupling hinges on the judicious selection of several key components.

  • Palladium Source & Ligand: For challenging substrates like C4-bromo pyrazoles, a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized ligand is superior to all-in-one catalysts like Pd(PPh₃)₄.[1][10] We recommend bulky, electron-rich dialkylbiaryl phosphine ligands such as SPhos or XPhos . These ligands promote the crucial oxidative addition step and accelerate the final reductive elimination.[4][11][12] Modern pre-catalysts like XPhos Pd G2 are often preferred for their air stability and high reactivity.[11]

  • Base Selection: The base plays a multifaceted role: it activates the boronic acid for transmetalation and influences the overall reaction kinetics.[7][9]

    • Potassium Carbonate (K₂CO₃): A common, moderately strong base suitable for many couplings.

    • Potassium Phosphate (K₃PO₄): A stronger base often effective for less reactive bromides and can be beneficial when coupling unprotected N-H containing heterocycles.[4]

    • Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base, often used when other bases fail. Its high solubility can accelerate the reaction.

  • Solvent System: A mixture of an organic solvent and water is standard. The organic solvent (e.g., 1,4-dioxane, Toluene, DMF) solubilizes the organic reagents, while water dissolves the inorganic base.[13][14] Thoroughly degassing the solvent mixture is critical to prevent oxidation and deactivation of the Pd(0) catalyst, which can lead to side reactions like homocoupling.[13]

  • Addressing the Primary Amine: The free amine on the propanamine side chain presents a potential challenge. We provide two robust protocols:

    • Direct Coupling (Unprotected): This is the most atom-economical approach. Success relies on a catalyst system that is tolerant of the free amine. This is often achievable, especially with modern ligands.[3][15]

    • Protect-Couple-Deprotect Strategy: If direct coupling yields are low, protecting the amine as a tert-butoxycarbonyl (Boc) carbamate prevents catalyst inhibition. This adds two steps to the sequence but can be a reliable strategy for problematic substrates.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents should be handled with care.

Protocol 1: Direct Suzuki-Miyaura Coupling (Unprotected Amine)

This protocol is the recommended starting point due to its efficiency.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)-1-propanamine (1.0 equiv.), the desired arylboronic acid (1.3 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G2, 2 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 v/v ratio) via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization to obtain the final product.[16]

Protocol 2: Coupling of Boc-Protected Amine

Use this protocol if Protocol 1 fails or gives low yields.

Part A: Boc-Protection

  • Dissolve 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)-1-propanamine (1.0 equiv.) in dichloromethane (DCM).

  • Add triethylamine (1.5 equiv.) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting material.

  • Wash the reaction mixture with saturated sodium bicarbonate solution, then brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude Boc-protected bromide, which can often be used in the next step without further purification.

Part B: Suzuki-Miyaura Coupling

  • Follow the procedure outlined in Protocol 1 , using the Boc-protected bromide as the starting material. A milder base like potassium carbonate (K₂CO₃) may be sufficient here.

Part C: Boc-Deprotection

  • Dissolve the purified, Boc-protected coupled product in DCM or 1,4-dioxane.

  • Add an excess of a strong acid, such as 4M HCl in dioxane or trifluoroacetic acid (TFA).

  • Stir at room temperature until deprotection is complete (monitored by TLC or LC-MS).

  • Remove the solvent and excess acid under reduced pressure. The product will be obtained as its corresponding salt (e.g., hydrochloride salt). If the free base is required, perform a basic workup.

Data Summary and Troubleshooting

The following table provides recommended starting conditions and expected outcomes for a typical reaction. Optimization may be required for specific boronic acids.

ParameterRecommended ConditionRationale & Notes
Substrate 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine1.0 equivalent
Boronic Acid Aryl- or Heteroarylboronic Acid1.2 - 1.5 equivalents. A slight excess favors cross-coupling over homocoupling.[13]
Pd Catalyst XPhos Pd G2 or SPhos Pd G22-5 mol%. Highly active for unreactive C-Br bonds.
Base K₃PO₄ (for unprotected) or K₂CO₃ (for Boc-protected)2.0 - 3.0 equivalents. K₃PO₄ is often superior for challenging couplings.[4]
Solvent 1,4-Dioxane / H₂O (e.g., 5:1 v/v)Degassing is mandatory. Other solvents like toluene or DMF can be screened.
Temperature 80 - 110 °CHigher temperatures may be needed for electron-deficient boronic acids.
Expected Yield 60 - 95%Highly dependent on the coupling partner.
Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst (oxygen exposure); Insufficiently active conditions; Amine inhibition.Ensure thorough degassing. Increase temperature. Screen different ligands (e.g., RuPhos) or stronger bases (Cs₂CO₃). Switch to the Boc-protection strategy (Protocol 2).
Dehalogenation Catalyst deactivation; Presence of protic sources.Ensure inert atmosphere. Use anhydrous solvents if possible (requires specific bases like KF). Bromo-pyrazoles are generally less prone to this than iodo-pyrazoles.[15]
Homocoupling of Aryl Halide Oxygen in the reaction mixture.Improve degassing technique (e.g., use freeze-pump-thaw cycles).[13]
Protodeboronation Boronic acid instability; Excess water or high temperature.Use a boronic acid pinacol ester for increased stability.[10] Minimize reaction time and temperature where possible.
Difficult Purification Product is highly polar.For column chromatography, consider adding a small amount of triethylamine or ammonia to the eluent to prevent streaking. Consider converting the product to a salt for purification by recrystallization.[17]

Conclusion

The Suzuki-Miyaura cross-coupling is a powerful and indispensable tool for the synthesis of functionalized 3-(4-aryl-5-methyl-1H-pyrazol-1-yl)-1-propanamines. By understanding the underlying mechanism and carefully selecting a highly active palladium/ligand system, researchers can effectively overcome the challenges posed by the sterically hindered C4-bromo position and the presence of a basic side chain. The protocols provided herein offer robust starting points for the synthesis of diverse compound libraries, accelerating the discovery and development of next-generation pyrazole-based therapeutics.

References

  • (2024). Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Online]. Available at: [Link]

  • Yoneda, S. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Online]. Available at: [Link]

  • Ohmura, T., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Organic Letters, 21(15), pp.6054–6058. [Online]. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki-Miyaura Cross-Coupling Reaction. In Chemical Science (Vol. 5, Issue 2, pp. 614-623). Royal Society of Chemistry.
  • (n.d.). Suzuki reaction - Wikipedia. [Online]. Available at: [Link]

  • Dvořák, M., et al. (2019). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 17(3), pp.557-564. [Online]. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). The Suzuki-Miyaura Cross-Coupling Reaction.
  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), pp.329-332.
  • Daugulis, O., et al. (2011). Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. The Journal of Organic Chemistry, 76(24), pp.10058-10067.
  • Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Online]. Available at: [Link]

  • Yaman, T., & Harvey, J. N. (2019). Suzuki–Miyaura coupling revisited: an integrated computational study. Catalysis Science & Technology, 9(14), pp.3756-3773. [Online]. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed Amidation of Five-Membered Heterocyclic Bromides. Chemical Reviews, 116(19), pp.12564-12649.
  • Reddy, T. J., & Biscoe, M. R. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(8), pp.3957-3963.
  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), pp.14073-14075. [Online]. Available at: [Link]

  • Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Online]. Available at: [Link]

  • Deraedt, C., et al. (2014). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. Chemical Reviews, 114(18), pp.9344-9381.
  • Meringdal, J. W., & Menche, D. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Online]. Available at: [Link]

  • Buchwald, S. L., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Online]. Available at: [Link]

  • Stanetty, P., & Schnürch, M. (2005). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Journal of Heterocyclic Chemistry, 42(5), pp.879-883.
  • Dvořák, M., et al. (2018). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Molecules, 23(1), p.123. [Online]. Available at: [Link]

  • Guchhait, S. K., et al. (2004). Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amination reactions. Arkivoc, 2003(9), pp.87-95.
  • Valente, C., et al. (2012). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Catalysis, 2(10), pp.2149-2153. [Online]. Available at: [Link]

  • (2014). The Suzuki Reaction. [Online]. Available at: [Link]

  • Wrona-Piotrowicz, A., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(2), pp.1009-1022. [Online]. Available at: [Link]

  • Saeed, A., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 79, pp.293-300. [Online]. Available at: [Link]

  • Reddit user post. (2022). Purification of Amino-Pyrazoles. r/OrganicChemistry. [Online]. Available at: [Link]

  • Ahmad, G., et al. (2021). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. Revista de Química, 35(1), pp.1-15. [Online]. Available at: [Link]

  • Patent DE102009060150A1. (2011). Process for the purification of pyrazoles. Google Patents. [Online].

Sources

Application

Application Note: In Vitro Assay Preparation and Evaluation of FGFR3 Inhibitors Derived from 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine

Introduction & Mechanistic Rationale The development of highly selective Fibroblast Growth Factor Receptor 3 (FGFR3) inhibitors is a critical frontier in precision oncology and the treatment of skeletal dysplasias. Aberr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of highly selective Fibroblast Growth Factor Receptor 3 (FGFR3) inhibitors is a critical frontier in precision oncology and the treatment of skeletal dysplasias. Aberrant FGFR3 signaling—driven by fusions (e.g., FGFR3-TACC3) or activating gatekeeper mutations (e.g., G380R)—is a primary oncogenic driver in urothelial carcinoma and the fundamental cause of achondroplasia[1].

Historically, pan-FGFR inhibitors (such as erdafitinib) have been limited by severe off-target toxicities, most notably hyperphosphatemia caused by the inhibition of FGFR1[1]. To overcome this, modern structure-based drug design heavily utilizes the 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine building block[2].

Causality in Chemical Design: The pyrazole ring serves as a potent hinge-binding motif that anchors the compound within the ATP-binding pocket of the FGFR3 kinase domain. The 4-bromo and 5-methyl substitutions provide critical steric bulk that interacts favorably with the FGFR3 gatekeeper residue, while the 1-propanamine linker extends outward into the solvent-exposed channel. This propanamine vector allows chemists to append bulky, solubilizing functional groups that sterically clash with the highly conserved FGFR1 pocket, thereby driving FGFR3 selectivity[1][2].

FGFR3_Mechanism FGF FGF Ligand Receptor FGFR3 Kinase Domain FGF->Receptor Dimerization & Activation Signaling MAPK / STAT3 Cascade Receptor->Signaling Drives ATP ATP (Endogenous) ATP->Receptor Phosphorylates Inhibitor Pyrazole-Propanamine Derivative Inhibitor->Receptor Competes with ATP at Gatekeeper Residue Outcome Tumor Proliferation / Chondrocyte Inhibition Signaling->Outcome Regulates

Fig 1. FGFR3 signaling cascade and the competitive inhibitory mechanism of pyrazole derivatives.

Biochemical Target Engagement: HTRF KinEASE-TK Assay

To evaluate the intrinsic biochemical potency of pyrazole-propanamine derivatives against the isolated FGFR3 kinase domain, the Homogeneous Time-Resolved Fluorescence (HTRF) KinEASE-TK assay is the industry standard[3].

Why HTRF? Unlike standard radiometric assays, HTRF relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The delay in fluorescence measurement eliminates short-lived background auto-fluorescence commonly emitted by small-molecule libraries, ensuring high data fidelity and reducing false positives[3].

Experimental Protocol

Self-Validating Controls: Every 384-well plate must include a "Max Signal" control (enzyme + ATP, no inhibitor) and a "Min Signal" control (ATP only, no enzyme). A calculated Z'-factor of >0.5 is required to validate the run.

  • Buffer Preparation: Prepare 1X Kinase Buffer supplemented with 5 mM MgCl₂, 1 mM DTT, and 0.01% BRIJ-35 to prevent non-specific compound adherence to the plasticware.

  • Compound Dispensing: Using an acoustic liquid handler, dispense 100 nL of the pyrazole-propanamine derivatives (10-point, 3-fold serial dilution in 100% DMSO) into a white 384-well low-volume plate.

  • Enzyme Addition: Add 5 µL of recombinant human FGFR3 kinase domain (optimized to 0.5 nM final concentration) to all wells except the "Min Signal" control wells. Incubate for 15 minutes at room temperature to allow for pre-binding.

  • Reaction Initiation: Add 5 µL of an ATP/TK-Biotin Substrate mix. The ATP concentration should be set precisely at the predetermined Km​ for FGFR3 to ensure accurate competitive inhibition kinetics.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add 10 µL of HTRF Detection Buffer containing EDTA, Eu-Cryptate-labeled anti-phosphotyrosine antibody, and Streptavidin-XL665.

    • Causality Note: EDTA chelates the Mg²⁺ required for kinase activity, instantly freezing the reaction[3]. The Streptavidin binds the biotinylated substrate, and the Eu-Cryptate antibody binds the phosphorylated tyrosine, bringing the fluorophores into FRET proximity.

  • Readout: Incubate for 60 minutes, then read the plate on a TR-FRET compatible microplate reader, calculating the ratio of 665 nm / 620 nm emissions.

HTRF_Assay Enzyme FGFR3 + Substrate + Compound Reaction Add ATP (Kinase Reaction) Enzyme->Reaction Detection Add EDTA, Eu-Cryptate & XL665 Reaction->Detection 60 min incubation Readout TR-FRET Readout (665nm / 620nm) Detection->Readout 60 min incubation

Fig 2. Step-by-step workflow of the homogeneous time-resolved fluorescence (HTRF) KinEASE-TK assay.

Cellular Profiling: Ba/F3 FGFR3-TACC3 Viability Assay

While biochemical assays confirm direct target engagement, cellular assays are mandatory to verify cell permeability, intracellular stability, and functional efficacy. The Ba/F3 transformation assay is the optimal model for this validation[4].

Why Ba/F3 Cells? Ba/F3 is a murine pro-B cell line that inherently requires Interleukin-3 (IL-3) to survive. By stably transfecting these cells with an oncogenic FGFR3 fusion (e.g., FGFR3-TACC3), the cells become "addicted" to the kinase's signaling cascade and can proliferate indefinitely without IL-3[4][5].

Self-Validating System: If a pyrazole-propanamine compound is a true, on-target FGFR3 inhibitor, it will induce apoptosis in the transfected Ba/F3 cells grown without IL-3. As a counter-screen, wild-type Ba/F3 cells grown with IL-3 should remain unaffected by the compound, proving the drug is not broadly cytotoxic.

Experimental Protocol
  • IL-3 Washout (Critical Step): Harvest Ba/F3 FGFR3-TACC3 cells and wash them three times in sterile PBS. Centrifuge at 125 x g for 5 minutes between washes. Causality Note: This completely removes residual IL-3, ensuring survival is 100% dependent on the FGFR3 transgene[5].

  • Cell Seeding: Resuspend the cells in RPMI-1640 medium supplemented with 10% FBS (no IL-3). Seed the cells at a density of 2×104 cells/well in a 96-well opaque tissue culture plate.

  • Compound Treatment: Add the synthesized pyrazole-propanamine derivatives at varying concentrations (1 nM to 10 µM). Include a DMSO vehicle control (0.1% final concentration).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ humidified incubator.

  • Viability Measurement: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.

    • Causality Note: This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which directly correlates to the number of metabolically active, viable cells.

  • Data Acquisition: Shake the plate for 2 minutes to induce lysis, incubate for 10 minutes to stabilize the signal, and record luminescence.

Data Presentation & Interpretation

When optimizing the 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine core, the primary goal is achieving a wide therapeutic window between FGFR3 and FGFR1. Below is a representative data summary demonstrating the expected profile of a successfully optimized pyrazole-propanamine lead compared to a first-generation pan-FGFR inhibitor.

Compound ClassFGFR3 WT IC₅₀ (nM)FGFR3 G380R IC₅₀ (nM)FGFR1 WT IC₅₀ (nM)Ba/F3 FGFR3-TACC3 EC₅₀ (nM)Selectivity Fold (FGFR1 / FGFR3)
Optimized Pyrazole-Propanamine Lead 12.415.1> 1,50045.2> 120x
Erdafitinib (Pan-FGFR Control) 1.21.52.55.8~ 2x

Interpretation: While the pan-FGFR control is highly potent across all isoforms, its lack of selectivity drives hyperphosphatemia in the clinic. The optimized pyrazole-propanamine derivative maintains nanomolar potency against both wild-type and mutant FGFR3, but its structural extension successfully abrogates FGFR1 binding, yielding a >120-fold selectivity window[1][2].

References

  • [HTRF KinEASE TK Kit, 1,000 Assay Points - Revvity] - revvity.com:[3]

  • [Lilly discovers FGFR3 inhibitors - BioWorld] - bioworld.com:[2]

  • [Discovery of TYRA-300: First Oral Selective FGFR3 Inhibitor for the Treatment of Urothelial Cancers and Achondroplasia | Journal of Medicinal Chemistry] - acs.org:[1]

  • [Human FGFR3-TACC3 Stable Cell Line - Ba/F3 (CSC-RO0374) - Creative Biogene] - creative-biogene.com:[5]

  • [The Ba/F3 transformation assay: Characterization of a Novel CSF2RB-activating Variant, and the Discovery of Acquired Mutations] - ohsu.edu:[4]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility issues with 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of handling complex small molecules.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of handling complex small molecules.

Working with 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine presents a classic solvation dichotomy. Structurally, this molecule features a highly lipophilic 4-bromo-5-methylpyrazole core paired with a basic aliphatic primary amine tail. The heavy bromine atom significantly increases the molecule's lattice energy and hydrophobicity, driving it to precipitate in aqueous media. However, the primary amine (pKa ~9.5) provides an excellent chemical handle for targeted protonation.

Below is the comprehensive troubleshooting guide, mechanistic FAQs, and self-validating protocols to ensure your assays remain robust and reproducible.

Solubilization Diagnostic Workflow

SolubilizationWorkflow Start 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine (Solid Free Base) Assay Determine Target Application Start->Assay InVitro In Vitro Assays (Cellular/Biochemical) Assay->InVitro InVivo In Vivo Dosing (Animal Models) Assay->InVivo DMSO Prepare DMSO Stock (10 - 50 mM) InVitro->DMSO Salt In Situ Salt Formation (Add 1 eq. HCl) InVivo->Salt Primary Choice Formulation Excipient Addition (Cyclodextrin / PEG-400) InVivo->Formulation Alternative Dilution Aqueous Dilution (Vortexing, <1% DMSO) DMSO->Dilution Salt->Formulation If precipitation persists

Solubilization decision matrix for 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine.

Mechanistic Troubleshooting & FAQs

Q1: Why does my compound crash out immediately when diluting from DMSO into cell culture media? A1: This is a phenomenon known as "solvent shock." When a molecule crashes out of solution, its concentration is no longer accurately known, which will invalidate your assay [1]. The lipophilic bromo-pyrazole core forces the molecule out of the aqueous phase when the DMSO concentration drops below the solvation threshold. Causality & Solution: The sudden change in the dielectric constant of the solvent causes the hydrophobic regions of the molecule to aggregate. To prevent this, pre-warm your culture media to 37°C and ensure vigorous vortexing during the dropwise addition of the DMSO stock. Keep the final DMSO concentration at or below 0.1% - 0.5% to maintain cell viability while preventing precipitation.

Q2: Can I dissolve the free base directly in water or PBS for in vivo studies? A2: No. The free base form has extremely low aqueous solubility. While the pyrazole ring itself is a weak base (pKa ~2.5) [2], it is the primary amine on the propanamine chain that acts as your solubility handle. You must lower the pH or form a salt (e.g., using 1.0 M HCl equivalents) to protonate the amine. Converting the neutral free base into a charged ammonium cation drastically increases its hydration energy, allowing it to dissolve in aqueous buffers.

Q3: My compound is still not dissolving even after adding acid. What is the next step? A3: If protonation is insufficient due to the sheer hydrophobicity of the bromine atom, you must disrupt the intermolecular forces using co-solvents or excipients. Solubilization of extremely insoluble compounds can be assisted with 10% DMSO or DMF, or by utilizing cyclodextrins [3]. For in vivo formulations, a vehicle such as 5% DMSO / 40% PEG-300 / 5% Tween-80 / 50% Saline is highly effective at encapsulating the lipophilic core while keeping the amine stabilized.

Quantitative Solvent Compatibility Data

To aid in your formulation strategy, refer to the following synthesized solubility parameters. Note: Values are estimated based on the physicochemical properties of brominated pyrazole-amines.

Solvent SystemSolubilization MechanismEst. Solubility LimitRecommended Application
Anhydrous DMSO Disrupts crystal lattice via polar aprotic solvation> 50 mMIn vitro stock solutions
Ethanol (100%) Protic solvation of the primary amine~ 10 - 20 mMCo-solvent formulations
Water (pH 7.4 PBS) None (Free base is highly lipophilic)< 0.1 mMNot recommended
Water + 1 eq. HCl Ion-dipole interactions via protonated amine> 20 mMIn vivo dosing, aqueous assays
20% HP-β-CD in Water Hydrophobic encapsulation of the bromo-pyrazole~ 10 mMIn vivo dosing (IV/PO)

Self-Validating Experimental Protocols

Protocol A: Preparation of a 10 mM DMSO Stock Solution

Use this protocol for biochemical and cellular assays where final DMSO concentrations of <1% are acceptable.

  • Equilibration: Allow the lyophilized solid to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Preventing atmospheric moisture condensation prevents premature hydrolysis or degradation.

  • Weighing: Weigh the desired amount of 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine. Calculate the required volume of Anhydrous DMSO (≥99.9% purity).

  • Solvation: Add the DMSO directly to the vial. Pipette up and down vigorously.

  • Energy Addition: Sonicate the vial in a room-temperature water bath for 5–10 minutes. Causality: Sonication provides the mechanical energy required to overcome the high lattice energy of the brominated solid state.

  • Validation Checkpoint: Centrifuge the vial at 10,000 x g for 3 minutes. Carefully inspect the bottom of the tube. If a white pellet is visible, the compound has not fully dissolved. You must add more solvent or gently warm the solution to 37°C.

  • Storage: Aliquot the clear solution into single-use amber vials and store at -20°C.

Protocol B: In Situ Salt Formation for Aqueous Dosing

Use this protocol when organic solvents are prohibited (e.g., sensitive in vivo models).

  • Suspension: Suspend the weighed free base in 80% of your final target volume of sterile deionized water. The solution will appear cloudy and heterogeneous.

  • Protonation: Slowly add 1.05 molar equivalents of 0.1 M HCl dropwise while continuously vortexing. Causality: The slight molar excess ensures complete protonation of the primary amine, converting the insoluble free base into a highly soluble hydrochloride salt.

  • Agitation: Shake or sonicate for 10 minutes until the solution turns completely clear.

  • Buffering: Slowly add 10X PBS to bring the solution to 1X concentration, then adjust the final volume with water.

  • Validation Checkpoint: Measure the absorbance of the final solution at 600 nm (OD600) using a spectrophotometer. An OD600 reading > 0.05 indicates colloidal aggregation (micro-precipitation). If this occurs, the hydrophobic bromo-pyrazole core is overpowering the ionic charge; you must rescue the formulation by adding 10% PEG-400 or 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD).

References

Optimization

Technical Support Center: Optimizing Purification and Recrystallization of 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine. The following sect...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine. The following sections provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification and recrystallization of this and similar heterocyclic amines.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not only solutions but also the underlying scientific principles.

Question 1: My product "oils out" during recrystallization instead of forming crystals. What causes this and how can I fix it?

Answer:

"Oiling out" is a common issue where the compound separates from the cooling solution as a liquid phase rather than a solid crystalline lattice. This typically occurs when the melting point of the solute is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a degree that favors rapid, disorganized precipitation over orderly crystal growth.[1]

Possible Causes & Step-by-Step Solutions:

  • Inappropriate Solvent Choice: The solvent's boiling point may be too high.

    • Solution: Select a solvent or solvent system with a lower boiling point in which your compound is still highly soluble when hot and poorly soluble when cold.[1] For a compound with both a polar amine and a less polar bromo-pyrazole moiety, a solvent of intermediate polarity or a mixed solvent system is often ideal.[1]

  • Cooling Rate is Too Rapid: Placing the hot, saturated solution directly into an ice bath can induce "shock cooling," which promotes the formation of an oil.[1]

    • Solution: Allow the solution to cool slowly and undisturbed to room temperature. Insulating the flask with a cloth or placing it in a Dewar flask can facilitate gradual cooling, which is crucial for the formation of well-ordered crystals.[2] Once at room temperature, further cooling in an ice bath can be employed to maximize yield.[2]

  • Presence of Impurities: Impurities can depress the melting point of your compound and interfere with the formation of a stable crystal lattice.[1]

    • Solution: Before recrystallization, consider a preliminary purification step. This could involve washing the crude product with a solvent in which the impurities are soluble but the desired product is not. Treatment with activated charcoal can also be effective for removing colored impurities.[3][4]

Question 2: After cooling the solution, no crystals have formed. What should I do?

Answer:

The absence of crystal formation upon cooling typically indicates that the solution is not sufficiently supersaturated. This can be due to several factors.

Possible Causes & Step-by-Step Solutions:

  • Excess Solvent: Too much solvent was used to dissolve the crude product, preventing the concentration from reaching the point of supersaturation upon cooling.

    • Solution: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again slowly. Be cautious not to evaporate too much solvent, as this can cause the product to precipitate out of the hot solution.

  • Lack of Nucleation Sites: Crystal growth requires an initial nucleation site. In very clean solutions, spontaneous nucleation may not occur readily.

    • Solution 1 (Scratching): Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

    • Solution 2 (Seeding): If you have a small amount of pure, previously crystallized product, add a single, tiny crystal (a "seed crystal") to the cooled solution. This will act as a template for further crystal growth.

  • Inappropriate Solvent System: The compound may be too soluble in the chosen solvent, even at low temperatures.

    • Solution: If using a single solvent, you may need to add an "anti-solvent" (also known as a "poor" solvent). This is a solvent in which your compound is insoluble but is miscible with the solvent in which it is dissolved. Add the anti-solvent dropwise to the cooled solution until persistent cloudiness (turbidity) is observed, then allow it to stand.[2] Common mixed solvent systems for pyrazole derivatives include ethanol/water, hexane/ethyl acetate, and hexane/acetone.[2]

Question 3: The recrystallized product is still impure, as indicated by TLC and a broad melting point range. How can I improve the purity?

Answer:

Persistent impurities after a single recrystallization are not uncommon, especially if the impurities have similar solubility profiles to the desired compound.

Possible Causes & Step-by-Step Solutions:

  • Co-precipitation of Impurities: If the cooling is too rapid, impurities can become trapped within the growing crystal lattice.

    • Solution: Repeat the recrystallization process, ensuring a very slow cooling rate.

  • Insufficient Washing: The mother liquor, which contains the dissolved impurities, may not have been completely removed from the crystal surfaces.

    • Solution: After filtering the crystals, wash them with a small amount of ice-cold recrystallization solvent.[2] Using cold solvent is critical to avoid redissolving a significant portion of your product.[5]

  • Formation of Regioisomers: A common issue in pyrazole synthesis is the formation of regioisomers, which can be very difficult to separate due to their similar physical properties.[3]

    • Solution: If regioisomers are suspected, a single recrystallization may be insufficient. Column chromatography on silica gel is often the most effective method for separating such isomers. For amine-containing compounds that may interact strongly with silica, deactivating the silica gel with a small amount of triethylamine in the eluent can be beneficial.[6]

  • Formation of Acid Addition Salts: The amine functionality of your compound can form salts with acidic impurities or even with acidic solvents.

    • Solution: Consider purifying the compound by converting it to its acid addition salt.[7] For example, dissolving the crude material in a suitable solvent and adding an acid like HCl can precipitate the hydrochloride salt, which may have different solubility characteristics and be easier to crystallize. The free amine can then be regenerated by basification.

II. Frequently Asked Questions (FAQs)

Q1: What are the best solvents for recrystallizing 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine?

A1: The choice of solvent is critical and must be determined empirically. However, based on the structure (a polar amine and a less polar bromo-pyrazole), a good starting point would be solvents of intermediate polarity or mixed solvent systems.[1]

  • Single Solvents: Alcohols (ethanol, methanol, isopropanol), ethyl acetate, and acetone are often good choices for pyrazole derivatives.[2]

  • Mixed Solvent Systems: A common and effective technique is to dissolve the compound in a minimal amount of a hot "good" solvent (like ethanol) and then add a "poor" solvent (like water or hexane) dropwise until the solution becomes cloudy.[2][6]

The principle of "like dissolves like" is a useful guide. The table below summarizes the properties of common recrystallization solvents, ordered by decreasing polarity.

SolventPolarityBoiling Point (°C)Notes
WaterHigh100Good for polar compounds; often used as an anti-solvent with alcohols.
MethanolHigh65Can be a good solvent for many pyrazoles.
EthanolHigh78A versatile and common choice for recrystallization.[8]
AcetoneMedium56Effective for a range of polarities.
Ethyl AcetateMedium77A good choice for compounds of intermediate polarity.[6]
Dichloromethane (DCM)Low40May be too good a solvent unless used in a mixed system.
TolueneLow111Useful for less polar compounds.
HexaneLow69Typically used as an anti-solvent for less polar compounds.[8]

Q2: How can I remove colored impurities from my crude product?

A2: Colored impurities are often large, conjugated organic molecules that can be effectively removed by adsorption.

  • Activated Charcoal: Add a small amount of activated charcoal (1-2% by weight of your sample) to the hot, dissolved solution.[4] Boil the solution for a few minutes, and then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.[4] Be aware that using too much charcoal can lead to a loss of the desired product.

Q3: My compound is an amine. Are there any special considerations for its purification?

A3: Yes, the basic and potentially nucleophilic nature of the amine group requires special attention.

  • pH Sensitivity: Amines can be sensitive to acidic conditions and may be oxidized, sometimes leading to discoloration.[9]

  • Interaction with Silica Gel: The basic amine can interact strongly with the acidic surface of silica gel during column chromatography, leading to poor separation and "streaking." To mitigate this, the eluent can be modified by adding a small percentage (e.g., 1-2%) of a volatile base like triethylamine.[6]

  • Salt Formation: As mentioned previously, you can leverage the basicity of the amine to form a salt with an acid (e.g., HCl, acetic acid).[7][9] This salt will have very different solubility properties and can often be easily recrystallized from polar solvents like ethanol or water. The pure free base can then be recovered by neutralization.

Q4: What is the best way to dry the final crystalline product?

A4: Once the crystals have been collected by vacuum filtration and washed with a small amount of cold solvent, they should be dried thoroughly to remove any residual solvent.

  • Air Drying: Continue to pull air through the Buchner funnel for several minutes to remove the bulk of the solvent.[10]

  • Oven Drying: For more complete drying, the crystals can be placed in a vacuum oven. Use a temperature well below the compound's melting point to avoid decomposition.

  • Desiccator: Storing the crystals in a desiccator under vacuum with a drying agent (e.g., P₂O₅, anhydrous CaCl₂) is also an effective method.

III. Experimental Workflow and Visualization

Step-by-Step General Recrystallization Protocol
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.[2][11]

  • Decolorization (if necessary): If the solution is colored, cool it slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.[4]

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration using a pre-warmed funnel to remove them.[4]

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature.[10] Do not disturb the flask during this period.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2][10]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove residual mother liquor.[2][11]

  • Drying: Dry the purified crystals thoroughly.

Troubleshooting Workflow Diagram

The following diagram provides a logical decision-making process for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude in Minimal Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool outcome Observe Outcome cool->outcome oiling_out Problem: 'Oiling Out' outcome->oiling_out Liquid layer forms no_crystals Problem: No Crystals Form outcome->no_crystals Solution remains clear impure_crystals Problem: Impure Crystals outcome->impure_crystals Crystals form, but purity is low success Success: Pure Crystals Formed outcome->success Solid crystals form sol_oil1 1. Re-dissolve in less solvent or add a co-solvent to lower MP. oiling_out->sol_oil1 sol_oil2 2. Ensure slower cooling rate. oiling_out->sol_oil2 sol_oil3 3. Change to a lower boiling point solvent. oiling_out->sol_oil3 sol_nocrystal1 1. Evaporate excess solvent and re-cool. no_crystals->sol_nocrystal1 sol_nocrystal2 2. Scratch inner surface of flask. no_crystals->sol_nocrystal2 sol_nocrystal3 3. Add a seed crystal. no_crystals->sol_nocrystal3 sol_nocrystal4 4. Add an anti-solvent. no_crystals->sol_nocrystal4 sol_impure1 1. Re-crystallize ensuring slow cooling. impure_crystals->sol_impure1 sol_impure2 2. Wash thoroughly with ice-cold solvent. impure_crystals->sol_impure2 sol_impure3 3. Consider column chromatography for difficult mixtures (e.g., isomers). impure_crystals->sol_impure3

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds.
  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • Jetir.Org. (n.d.).
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • BenchChem. (2025).
  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.
  • YouTube. (2022).
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Gas Processing & LNG. (2019).
  • BenchChem. (2025).
  • University of California, Los Angeles. (n.d.).
  • BenchChem. (2025).
  • YouTube. (2021).
  • Google Patents. (n.d.).
  • Petroleum Chemistry Labor
  • University of Colorado Boulder. (n.d.).

Sources

Troubleshooting

Technical Support Center: Optimizing Alkylation of 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this troubleshooting guide to address the specific chemoselectivity challenges encountered when modifying 3-(4-Bromo-5-methyl-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this troubleshooting guide to address the specific chemoselectivity challenges encountered when modifying 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine. This molecule features a highly reactive primary aliphatic amine tethered to a halogenated pyrazole core. The primary objective in these workflows is usually selective monoalkylation to form a secondary amine. However, researchers frequently encounter poor yields due to uncontrolled side-product formation.

This guide synthesizes mechanistic causality with self-validating protocols to ensure absolute control over your reaction outcomes.

Mechanistic Troubleshooting & FAQs

Q1: Why does direct alkylation of this compound with alkyl halides yield a complex mixture of mono-, di-, and tri-alkylated products? A1: This is caused by the inherent nucleophilicity dynamics of amines, often referred to as the "runaway train" of amine alkylation[1]. When the primary amine of your propanamine chain undergoes an SN​2 reaction with an alkyl halide, it forms a secondary amine. Because alkyl groups are electron-donating, this newly formed secondary amine is more nucleophilic than the starting primary amine. Consequently, the secondary amine competes aggressively for the remaining electrophile, leading to rapid over-alkylation into tertiary amines and eventually quaternary ammonium salts.

Q2: How can I achieve strict monoalkylation to selectively form a secondary amine? A2: The most robust, field-proven strategy to circumvent over-alkylation is Reductive Amination [2]. Instead of using an alkyl halide, the primary amine is condensed with an aldehyde or ketone to form an imine intermediate. This imine is then reduced in situ to the target secondary amine. Because the imine formation is reversible and the sterics of the resulting secondary amine hinder further imine formation, the reaction naturally halts at the monoalkylated stage, preventing overalkylation[3].

Q3: Are there chemoselectivity risks regarding the pyrazole ring during reductive amination? A3: Yes, specifically regarding the 4-bromo substituent. If you attempt reductive amination using catalytic hydrogenation (e.g., H2​ with Pd/C ), you risk catalytic hydrodebromination (cleavage of the C-Br bond)[4]. To preserve the halogenated pyrazole core, you must use mild, chemoselective hydride donors such as Sodium Triacetoxyborohydride ( NaBH(OAc)3​ )[5]. NaBH(OAc)3​ selectively reduces the protonated iminium ion without reducing the unreacted carbonyl compound or affecting the aryl bromide[5]. Additionally, the N2 position of the pyrazole is sterically hindered by the 5-methyl group and electronically deactivated, making it non-nucleophilic and immune to cross-alkylation.

Q4: What if reductive amination is not viable for my specific target (e.g., introducing a sterically hindered tertiary group)? A4: If reductive amination fails, you must employ a temporary protecting group strategy to artificially suppress nucleophilicity[1]. The Fukuyama amination is highly effective here: protect the primary amine with a 2-nitrobenzenesulfonyl (nosyl) group. The resulting sulfonamide can be deprotonated by a mild base and alkylated once. The strong electron-withdrawing nature of the nosyl group completely prevents a second alkylation[3].

Quantitative Comparison of Amine Alkylation Strategies

To aid in experimental design, the following table summarizes the expected outcomes when applying different alkylation strategies to 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine.

StrategyReagentsMonoalkylation SelectivityRisk of Over-AlkylationRisk of Debromination
Direct Alkylation Alkyl Halide, K2​CO3​ , DMFLow (< 30%)Critical (Forms Quat. Salts)None
Reductive Amination (Hydride) Aldehyde, NaBH(OAc)3​ , DCEHigh (> 85%)MinimalNone
Reductive Amination (Catalytic) Aldehyde, H2​ , Pd/C High (> 80%)MinimalHigh (Cleaves C-Br)
Protecting Group (Fukuyama) 1. NsCl, 2. R-X, 3. PhSHAbsolute (~95%)None (Mechanistically blocked)None

Workflow Visualizations

The following diagrams map the logical pathways and experimental workflows required to successfully execute the alkylation.

Pathway cluster_direct Direct Alkylation (Avoid) cluster_reductive Reductive Amination (Preferred) Primary Primary Amine (Starting Material) Direct Add Alkyl Halide Primary->Direct RedAm Add Aldehyde/Ketone Primary->RedAm Sec1 Secondary Amine (Highly Nucleophilic) Direct->Sec1 Tert1 Tertiary Amine (Over-alkylation) Sec1->Tert1 Fast Quat Quaternary Salt (Runaway Product) Tert1->Quat Fast Imine Imine Intermediate (Less Nucleophilic) RedAm->Imine Sec2 Secondary Amine (Target Product) Imine->Sec2 NaBH(OAc)3

Fig 1: Reaction pathways showing runaway over-alkylation vs. controlled reductive amination.

Workflow Step1 1. Condensation Mix Amine + Aldehyde in DCE (1 h) Step2 2. Reduction Add NaBH(OAc)3 Stir 12 h Step1->Step2 Step3 3. Quench Add Sat. NaHCO3 (pH > 7) Step2->Step3 Step4 4. Extraction Extract with EtOAc Wash & Dry Step3->Step4 Step5 5. Purification Silica Gel Column Step4->Step5

Fig 2: Standard step-by-step experimental workflow for selective reductive amination.

Validated Experimental Protocol: Selective Reductive Amination

This protocol is designed as a self-validating system , embedding analytical checkpoints to ensure the reaction proceeds correctly without compromising the 4-bromo-pyrazole core.

Objective: Convert 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine to its secondary amine derivative.

Step 1: Condensation (Imine Formation)

  • Dissolve 1.0 equivalent of 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine in dry 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Add 1.0 equivalent of the target aldehyde.

  • Validation Checkpoint 1: Stir for 1–2 hours at room temperature. Take a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. You must observe the disappearance of the primary amine mass [M+H]+ and the appearance of the imine mass.

Step 2: Chemoselective Reduction

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Portion-wise, add 1.5 equivalents of Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ).

  • Add 1.0 equivalent of glacial acetic acid.

    • Causality Note: NaBH(OAc)3​ is a mild hydride donor that requires protonation of the imine for activation. This prevents the reduction of the unreacted aldehyde and ensures the C-Br bond remains completely intact[5].

  • Validation Checkpoint 2: Stir for 12 hours, allowing the mixture to warm to room temperature. TLC (DCM:MeOH 9:1) should show complete consumption of the imine intermediate.

Step 3: Quench and Extraction

  • Quench the reaction slowly with saturated aqueous NaHCO3​ until gas evolution ceases and the aqueous layer reaches pH ~8.

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, gradient of DCM to DCM:MeOH 95:5 with 1% Et3​N to prevent streaking).

  • Validation Checkpoint 3: Confirm the final product via 1H NMR. The critical diagnostic signal is the upfield shift of the propanamine CH2​ protons adjacent to the nitrogen, confirming successful monoalkylation.

References[1] Benchchem. "preventing over-alkylation of amines in synthesis". Source: benchchem.com. Verify Source[2] Master Organic Chemistry. "Alkylation of Amines (Sucks!)". Source: masterorganicchemistry.com. Verify Source[3] LibreTexts. "21.5: Synthesis of Amines by Alkylation". Source: libretexts.org. Verify Source[4] Frontiers. "Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction". Source: frontiersin.org. Verify Source[5] The Journal of Organic Chemistry. "Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination". Source: acs.org. Verify Source[7] Myers Research Group, Harvard University. "Reductive amination". Source: harvard.edu. Verify Source[6] Wikipedia. "Reductive amination". Source: wikipedia.org. Verify Source

Sources

Optimization

Best practices for long-term storage and stability of 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers, chemists, and drug development professionals with field-proven, mechanistically grounded pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers, chemists, and drug development professionals with field-proven, mechanistically grounded protocols for handling 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine .

This bifunctional molecule presents unique storage challenges. It features a highly reactive primary amine tail that is susceptible to atmospheric degradation, paired with a bromo-pyrazole head that requires protection from specific environmental triggers. Understanding the chemical causality behind its degradation is the key to maintaining long-term stability and experimental reproducibility.

Mechanistic Overview of Degradation

To effectively store this compound, you must first understand how it degrades. The molecule is primarily vulnerable to three environmental factors: carbon dioxide, light, and moisture.

Degradation Compound 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL) -1-propanamine Carbamate Carbamate Salt Formation (Loss of Amine Reactivity) Compound->Carbamate Nucleophilic Attack Radical C-Br Bond Cleavage (Photolytic Degradation) Compound->Radical Radical Initiation Clumping Bicarbonate & Clumping (Accelerated Degradation) Compound->Clumping Hydrolysis / Hydration CO2 Atmospheric CO2 CO2->Carbamate UV UV/Vis Light UV->Radical H2O Moisture (H2O) H2O->Clumping

Fig 1. Primary degradation pathways of 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine.

  • Carbamate Formation: Primary amines react rapidly with atmospheric carbon dioxide ( CO2​ ) via a zwitterionic intermediate to form stable carbamate salts ( RNHCOO− )[1]. This depletes the active free amine and drastically alters the compound's solubility profile.

  • Bicarbonate Conversion: In the presence of ambient humidity, the reaction pathway shifts, and the amine catalyzes the hydration of CO2​ to form bicarbonates ( HCO3−​ ), which accelerates the degradation of the active stock[2].

  • Photolytic Cleavage: While the pyrazole core is generally robust, halogenated heterocycles like bromopyrazoles can exhibit photolability under intense UV/Vis exposure, risking C-Br bond cleavage and subsequent radical side reactions[3].

Frequently Asked Questions (FAQs)

Q: I opened my vial and noticed a white, crusty precipitate around the cap. What is it, and is the sample ruined? A: This is a classic sign of carbamate and bicarbonate salt formation caused by exposure to atmospheric CO2​ and moisture[1][2]. The sample is not necessarily ruined, but the effective molarity of the free amine is reduced. You will need to perform a free-base recovery (see SOP 2) before using it in sensitive coupling reactions.

Q: The powder has shifted from off-white to a yellowish tint. Is it still usable? A: Yellowing indicates either amine oxidation or photolytic degradation of the bromo-pyrazole moiety[3]. We recommend running an LC-MS or 1H -NMR. If new peaks appear in the aromatic region or if the overall purity has dropped below your acceptable threshold (typically <95%), discard the sample. Always store in amber vials to prevent this.

Q: Can I store this at room temperature for short-term benchwork? A: Yes, but strictly in amber vials and under an inert gas blanket (Argon or Nitrogen). Unprotected exposure on the benchtop for even a few hours in a humid lab can initiate measurable bicarbonate formation[2].

Troubleshooting Guide

Observed IssueDiagnostic Signature (Self-Validation)Root CauseRecommended Solution
White crust / Insoluble in organic solvents Peak shift in 1H -NMR (N-H protons); Mass increase on balance.Carbamate/Bicarbonate formation due to CO2​ exposure[1].Perform free-base recovery (SOP 2); Store under Argon.
Yellow/Brown discoloration Appearance of new peaks in LC-MS; Reduced purity.Photolytic cleavage of C-Br bond or amine oxidation[3].Discard heavily degraded sample; Transition to amber vials.
Clumping / Sticky powder Broad water peak in NMR (~1.5 ppm in CDCl3​ ).Moisture absorption (Hygroscopicity)[2].Dry under high vacuum for 12-24h; Store in a desiccator.

Quantitative Stability & Storage Metrics

To ensure experimental reproducibility, adhere strictly to the following storage parameters:

Storage DurationRecommended TemperatureAtmosphereLight ExposureExpected Shelf Life
Working Stock (In-use) 2°C to 8°CInert (Argon/ N2​ )Protected (Amber vial)< 1 Month
Long-Term Storage -20°CInert (Argon/ N2​ )Strictly Dark12 - 24 Months
Transit / Shipping Ambient (Dry Ice preferred)Sealed under ArgonProtected< 1 Week

Experimental Protocols (SOPs)

SOP 1: Inert Aliquoting and Long-Term Storage Preparation

To prevent repetitive freeze-thaw cycles and atmospheric exposure, bulk supplies should be aliquoted immediately upon receipt.

Workflow Equilibrate 1. Equilibrate to RT (Closed Container) Glovebox 2. Transfer to Glovebox (Argon/N2 Atm) Equilibrate->Glovebox Aliquoting 3. Aliquot Sample (Amber Vials) Glovebox->Aliquoting Purge 4. Argon Purge & PTFE Seal Aliquoting->Purge Storage 5. Long-Term Storage (-20°C, Dark) Purge->Storage

Fig 2. Step-by-step inert-atmosphere aliquoting and storage workflow.

Step-by-Step Methodology:

  • Equilibration (Critical): Remove the bulk compound from the -20°C freezer. Allow the sealed container to equilibrate to room temperature in a desiccator for at least 60 minutes. Causality: Opening a cold vial causes immediate atmospheric condensation. Because primary amines are highly hygroscopic, this moisture acts as a catalyst for bicarbonate formation[2].

  • Atmosphere Control: Transfer the sealed vial into a glovebox purged with high-purity Argon or Nitrogen.

  • Aliquoting: Weigh the required amounts into pre-dried, amber glass vials. Causality: Amber glass blocks UV/Vis wavelengths that trigger photolytic degradation of the bromopyrazole moiety[3].

  • Purging & Sealing: If a glovebox is unavailable, gently purge the headspace of each vial with a slow stream of Argon for 30 seconds before sealing. Cap tightly with PTFE-lined septa to prevent gas permeation.

  • Storage: Transfer the aliquots immediately to a -20°C freezer.

SOP 2: Free-Base Recovery (Carbamate Reversal)

If your sample has formed a carbamate/bicarbonate crust, the active primary amine can be regenerated using this self-validating acid-base extraction protocol.

Step-by-Step Methodology:

  • Dissolution: Dissolve the degraded sample in a minimal amount of deionized water.

  • Basification: Slowly add 1M NaOH dropwise while stirring until the aqueous solution reaches a pH of 10-11 (verify with pH paper). Causality: The high pH shifts the equilibrium, breaking down the carbamate and bicarbonate salts back into the free primary amine and carbonate ions, releasing trapped CO2​ [1].

  • Extraction: Extract the aqueous layer three times with Dichloromethane (DCM) or Ethyl Acetate. The neutral free base will partition into the organic layer.

  • Drying: Combine the organic layers and dry over anhydrous Sodium Sulfate ( Na2​SO4​ ) to remove residual water.

  • Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure (rotary evaporation) at <30°C to yield the purified free base. Self-Validation: Run a quick 1H -NMR in CDCl3​ ; the disappearance of the downfield carbamate/salt protons confirms successful recovery.

References

  • Source: mdpi.
  • Source: kaust.edu.
  • Source: chemrxiv.

Sources

Troubleshooting

Refining chromatography solvent gradients for 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine isolation

Introduction Welcome to the Technical Support Center for the isolation and purification of 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine . As a highly polar, basic compound featuring a primary aliphatic amine and a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for the isolation and purification of 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine . As a highly polar, basic compound featuring a primary aliphatic amine and a substituted pyrazole ring, this molecule presents classic chromatographic challenges: severe peak tailing, poor retention, and complex solvent selectivity. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you refine your solvent gradients.

Section 1: Core Troubleshooting FAQs (Gradient & Peak Shape)

Q1: Why is my 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine peak tailing severely, and how do I fix the gradient? Causality: The primary aliphatic amine on the propanamine chain is highly basic (pKa ~9.5–10.5). Under standard neutral or mildly acidic HPLC conditions, it exists as a fully protonated cation (R-NH3+). These cations undergo strong secondary electrostatic interactions with residual anionic silanol groups (Si-O⁻) present on silica stationary phases, which is the primary driver of peak tailing [1]. Solution: You must neutralize the silanols or mask them. Adjust your mobile phase gradient to a pH of ~2.0 using 0.1% Trifluoroacetic acid (TFA). This protonates the silanols to their neutral state (Si-OH), eliminating the electrostatic attraction. If tailing persists on older Type-A silica columns, add a silanol suppressor like 5 mM Triethylamine (TEA) to the mobile phase. TEA acts as a competing base that preferentially binds to active silanol sites, shielding your target analyte [2].

Q2: The compound elutes too early in the void volume during RP-HPLC. How do I adjust the gradient to increase retention? Causality: At low pH, the fully protonated primary amine makes the molecule highly polar, drastically reducing its hydrophobic interaction with the C18 stationary phase [3]. Solution: Implement one of two orthogonal gradient strategies:

  • Ion-Pairing: Replace standard modifiers with a strong ion-pairing reagent like Heptafluorobutyric acid (HFBA). The hydrophobic perfluorinated tail of HFBA pairs with the protonated amine, forming a neutral, hydrophobic complex that retains strongly on C18.

  • High-pH Chromatography: Switch to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 10.5) using a hybrid-silica column. At pH 10.5, the primary amine is deprotonated (neutral), maximizing its intrinsic hydrophobicity and drastically increasing retention time [3].

Q3: How do I choose between Methanol and Acetonitrile in the gradient for this brominated pyrazole? Causality: Acetonitrile (MeCN) operates primarily through dipole interactions and offers lower system pressure, making it the standard starting point for basic pharmaceuticals [4]. However, the bromine atom at the C4 position of the pyrazole ring is highly polarizable. Methanol (MeOH), a protic solvent, engages in unique hydrogen-bonding and dipole interactions with both the pyrazole pi-system and the halogen. Solution: If your target co-elutes with des-bromo impurities, switch the organic modifier from MeCN to MeOH to exploit halogen selectivity. A hybrid gradient using a 50:50 mixture of MeCN:MeOH often provides the best balance of sharp peak shape (from MeCN) and enhanced selectivity (from MeOH).

Section 2: Decision Logic & Mechanistic Visualization

GradientTroubleshooting Start Analyze Chromatogram of Pyrazole-Amine Issue1 Severe Peak Tailing? Start->Issue1 Issue2 Poor Retention (Elutes in Void)? Start->Issue2 Fix1A Check Mobile Phase pH Lower to pH 2.5 (TFA) Issue1->Fix1A Yes Fix2A Use Ion-Pairing Agent (e.g., HFBA) Issue2->Fix2A Yes Fix1B Add Silanol Suppressor (e.g., 5mM TEA) Fix1A->Fix1B If tailing persists Fix2B Switch to High pH (pH 10.5) Fix2A->Fix2B If k' < 2

Caption: Troubleshooting workflow for pyrazole-amine chromatography issues.

SilanolMechanism Amine Protonated Amine (R-NH3+) Interaction Electrostatic Tailing (As > 2.0) Amine->Interaction Silanol Ionized Silanol (Si-O-) Silanol->Interaction Solution Add 0.1% TFA (pH 2.0) Protonates to Si-OH Interaction->Solution Apply Fix Result Hydrophobic Retention (Sharp Peak, As < 1.2) Solution->Result

Caption: Mechanism of silanol-induced peak tailing and resolution via pH adjustment.

Section 3: Quantitative Data Summaries

Table 1: Effect of Mobile Phase Additives on 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine Chromatography

ModifierMobile Phase pHAnalyte Charge StateSilanol StateRetention Factor (k')Peak Asymmetry (As)
0.1% Formic Acid ~2.7Cationic (+1)Partially Ionized1.22.8 (Severe Tailing)
0.1% TFA ~2.0Cationic (+1)Neutral2.51.3 (Acceptable)
0.1% TFA + 5mM TEA ~2.2Cationic (+1)Masked2.21.05 (Excellent)
10 mM NH₄HCO₃ ~10.5Neutral (0)Ionized8.41.1 (Excellent)

Section 4: Self-Validating Experimental Protocols

Protocol A: Two-Tiered Gradient Optimization for Basic Pyrazole-Amines Objective: Establish a robust gradient that ensures a Peak Asymmetry factor (As) < 1.2 and a Retention Factor (k') > 2.0.

Step 1: Low-pH / Ion-Pairing Screen

  • Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% TFA in LC-MS grade Water (pH ~2.0). Prepare Mobile Phase B as 0.1% TFA in Acetonitrile.

  • Column Selection: Install a standard end-capped C18 column (e.g., 50 x 4.6 mm, 3 µm).

  • Gradient Execution: Run a linear gradient from 2% B to 40% B over 15 minutes at 1.0 mL/min.

  • Causality: TFA lowers the pH below the silanol pKa, suppressing ion-exchange tailing, while acting as a mild ion-pairing agent for the primary amine [5].

  • Validation Check: Calculate k' = (tr - t0) / t0.

    • Pass: If k' > 2.0 and As < 1.2, the method is validated. Proceed to scale-up.

    • Fail: If k' < 2.0, the protonated molecule is too polar. Do not adjust the gradient slope; instead, proceed to Step 2 to alter the ionization state.

Step 2: High-pH Screen (Orthogonal Approach)

  • Mobile Phase Preparation: Prepare Mobile Phase A as 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.5 with NH₄OH). Use Acetonitrile for Mobile Phase B.

  • Column Selection: Install an Ethylene-bridged hybrid (BEH) C18 column (must be stable up to pH 12).

  • Gradient Execution: Run a linear gradient from 5% B to 60% B over 15 minutes at 1.0 mL/min.

  • Causality: Operating at pH 10.5 fully deprotonates the primary amine, converting it to a neutral, highly hydrophobic species that interacts strongly with the C18 phase [3].

  • Validation Check: Calculate Asymmetry (As).

    • Pass: If As < 1.2 and k' > 2.0, the high-pH method is validated.

    • Fail: If As > 1.5 at high pH, silanol interactions are not the root cause. Inspect the system for extra-column dead volume or column voiding.

References

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Technical Blog.[Link]

  • PharmaGuru. "HPLC Method Development For Basic Molecules: A Case Study." PharmaGuru.[Link]

  • ZirChrom / HPLC.eu. "Method Development Guide - HPLC." HPLC.eu Technical Resources.[Link]

  • NIH / ResearchGate. "Performance of amines as silanol suppressors in reversed-phase liquid chromatography." Journal of Chromatography A.[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Divergence in Pyrazole Scaffolds: 3-(4-Bromo-5-methyl-1H-pyrazol-1-yl)-1-propanamine vs. Unbrominated Analogs

Executive Summary & Structural Context In the design of pharmaceutical libraries and agrochemicals, the pyrazole core is a privileged scaffold. When comparing 3-(4-Bromo-5-methyl-1H-pyrazol-1-yl)-1-propanamine to its unb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

In the design of pharmaceutical libraries and agrochemicals, the pyrazole core is a privileged scaffold. When comparing 3-(4-Bromo-5-methyl-1H-pyrazol-1-yl)-1-propanamine to its unbrominated analog, 3-(5-methyl-1H-pyrazol-1-yl)-1-propanamine , the single halogen substitution at the C4 position fundamentally alters the molecule's synthetic utility.

While both molecules share a distal primary amine (1-propanamine) that serves as an excellent handle for amide coupling or reductive amination, their heterocyclic reactivity profiles are entirely divergent. The unbrominated analog is a prime substrate for Electrophilic Aromatic Substitution (EAS), whereas the brominated analog acts as a versatile electrophile for transition-metal-catalyzed cross-coupling reactions[1]. This guide objectively compares the mechanistic causality behind their reactivity and provides self-validating experimental workflows for utilizing both scaffolds.

Electronic Topology and Mechanistic Causality

To understand the divergent reactivity, we must analyze the electronic distribution of the pyrazole ring. Pyrazole contains two adjacent nitrogen atoms: an electron-donating pyrrole-like nitrogen (N1) and an electron-withdrawing, basic pyridine-like nitrogen (N2)[2].

  • The Unbrominated Analog (Active C4-H): The presence of the two electronegative nitrogens reduces the electron density at the C3 and C5 positions. Consequently, the highest electron density is localized at the C4 position[2]. This makes the unbrominated pyrazole highly nucleophilic at C4, driving rapid and regioselective Electrophilic Aromatic Substitution (EAS) such as halogenation or nitration.

  • The Brominated Analog (Active C4-Br): Bromination at C4 effectively blocks the most reactive site for EAS. While the bromine atom exerts a mild inductive (-I) electron-withdrawing effect that slightly reduces the basicity of the N2 nitrogen, its primary role is serving as a synthetic handle. The C4-Br bond is highly polarizable and susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0)), enabling complex C-C and C-N bond formations[3][4].

Reactivity Start Pyrazole Core (1-propylamine-5-methyl) Unbrominated Unbrominated Analog (Active C4-H) Start->Unbrominated Brominated Brominated Analog (Active C4-Br) Start->Brominated EAS Electrophilic Aromatic Substitution (Halogenation, Nitration at C4) Unbrominated->EAS Highly Reactive CHActivation C-H Activation (Requires harsh conditions) Unbrominated->CHActivation Low Reactivity Brominated->EAS Blocked at C4 CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki, Heck, Sonogashira) Brominated->CrossCoupling Oxidative Addition

Divergent reactivity pathways of unbrominated vs. brominated pyrazole scaffolds.

Quantitative Reactivity Comparison

The table below summarizes the empirical differences in reactivity between the two analogs. The distal primary amine remains largely unaffected by the C4 substitution due to the insulating effect of the three-carbon alkyl linker.

Property / Reactivity MetricUnbrominated Analog3-(4-Bromo...)-1-propanamineMechanistic Rationale
C4 Electrophilic Substitution Highly Reactive (Rapid)Inert (Blocked)C4 is the thermodynamic sink for electron density in pyrazoles[2].
Pd-Catalyzed Cross-Coupling Non-reactive (Requires C-H activation)Highly ReactiveC4-Br readily undergoes oxidative addition with Pd(0)[3].
Pyrazole N2 Basicity (pKa) ~ 2.5 - 3.0~ 1.5 - 2.0Inductive electron withdrawal (-I) by the C4-Bromine reduces basicity.
Primary Amine Nucleophilicity HighHighThe 3-carbon linker insulates the amine from ring electronic effects.
Isotopic MS Signature Standard [M+H]+1:1 ratio of [M+H]+ and [M+2+H]+Natural abundance of 79Br and 81Br isotopes provides a distinct MS tracking handle.

Self-Validating Experimental Protocols

To leverage these molecules effectively, the following field-proven protocols demonstrate their distinct reactivity. Every protocol is designed as a self-validating system, meaning the success of the reaction can be definitively proven through specific, predictable shifts in analytical data.

Protocol A: Electrophilic Bromination of the Unbrominated Analog

Purpose: To demonstrate the high EAS reactivity of the unbrominated scaffold at the C4 position.

Causality: N-Bromosuccinimide (NBS) provides a controlled, electrophilic source of "Br+". Because the C4 position has the highest electron density, the reaction proceeds regioselectively without the need for harsh Lewis acid catalysts[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 3-(5-methyl-1H-pyrazol-1-yl)-1-propanamine in 5 mL of DMF (or water for a greener approach).

  • Reagent Addition: Slowly add 1.05 mmol of NBS in small portions at 0 °C to prevent over-oxidation or side reactions at the primary amine.

  • Reaction: Stir the mixture at room temperature for 1–2 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Workup: Quench with saturated aqueous Na2S2O3 to destroy excess NBS. Extract with Ethyl Acetate (3 x 10 mL), wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Self-Validation (Analytical):

    • 1H NMR: The starting material exhibits a sharp singlet at ~6.3 ppm corresponding to the C4-H proton[2]. Validation is achieved when this peak completely disappears.

    • LC-MS: The product mass will increase by ~79 Da, and the emergence of a classic 1:1 isotopic doublet (79Br/81Br) confirms halogenation.

Protocol B: Suzuki-Miyaura Cross-Coupling of the Brominated Analog

Purpose: To utilize the C4-Br handle for complex C-C bond formation.

Causality: Unprotected primary amines and basic pyrazole nitrogens can coordinate to Palladium, poisoning the catalyst. To overcome this, bulky, electron-rich biaryl phosphine ligands like XPhos are used. XPhos accelerates the reductive elimination step and its steric bulk prevents the primary amine from displacing the ligand on the Pd center[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine 3-(4-Bromo-5-methyl-1H-pyrazol-1-yl)-1-propanamine (1.0 mmol), an arylboronic acid (1.5 mmol), and K3PO4 (2.0 mmol).

  • Catalyst Addition: Add XPhos Pd G2 precatalyst (5 mol%). Evacuate and backfill the tube with Nitrogen three times.

  • Solvent & Heating: Inject degassed 1,4-Dioxane (4 mL) and H2O (1 mL). Heat the biphasic mixture to 100 °C for 15–20 hours under vigorous stirring[3].

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite. Concentrate the filtrate and purify via flash column chromatography.

  • Self-Validation (Analytical):

    • LC-MS: The distinct 1:1 isotopic doublet of the brominated starting material will vanish, replaced by a single [M+H]+ peak corresponding to the cross-coupled mass.

    • 1H NMR: The appearance of new multiplet signals in the aromatic region (7.0–8.5 ppm) confirms the successful integration of the aryl group at C4.

Workflow Step1 Step 1: Reagents 4-Br-Pyrazole Arylboronic Acid Pd Catalyst Step2 Step 2: Reaction Dioxane/H2O K3PO4 Base 100°C, 15-20h Step1->Step2 Step3 Step 3: Workup Cool to RT EtOAc Extraction Brine Wash Step2->Step3 Step4 Step 4: Analysis Column Purif. NMR/LC-MS Yield Calc. Step3->Step4

Experimental workflow for the Suzuki-Miyaura cross-coupling of 4-bromopyrazoles.

Sources

Comparative

A Technical Guide to the Comparative Binding Affinity of 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine Derived Ligands

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a privileged structure, integral to the design of a multitude of biologi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a privileged structure, integral to the design of a multitude of biologically active agents. Its synthetic tractability and the ability of its derivatives to interact with a wide array of biological targets have cemented its importance in drug discovery. This guide provides an in-depth comparative analysis of the binding affinities of ligands derived from the novel 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)-1-propanamine core. By exploring the structure-activity relationships (SAR) of this emerging class of compounds, we aim to furnish researchers and drug development professionals with the foundational knowledge to rationally design and evaluate potent and selective modulators of key biological targets.

The 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)-1-propanamine scaffold offers a unique combination of structural features: a substituted pyrazole ring and a flexible propanamine side chain. This arrangement provides a versatile platform for structural modifications to fine-tune binding affinity, selectivity, and pharmacokinetic properties. The bromine atom at the 4-position and the methyl group at the 5-position of the pyrazole ring serve as key anchor points for derivatization, while the primary amine of the propanamine chain presents a reactive handle for the introduction of a diverse range of functionalities.

The Strategic Importance of the Pyrazole Core

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of therapeutic agents due to its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, with biological macromolecules. The substitution pattern on the pyrazole ring profoundly influences its electronic properties and spatial arrangement, thereby dictating its binding orientation and affinity for a specific target.

Comparative Binding Affinity Analysis: A Structure-Activity Relationship (SAR) Perspective

While direct comparative binding data for a comprehensive library of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)-1-propanamine derivatives is still emerging, we can extrapolate key SAR principles from studies on analogous pyrazole-containing compounds. This section will explore the anticipated impact of structural modifications at various positions of the core scaffold on binding affinity.

Modifications of the Propanamine Side Chain

The primary amine of the 1-propanamine side chain is a critical interaction point and a prime site for chemical elaboration.

  • N-Alkylation and N-Arylation: Introduction of alkyl or aryl substituents on the terminal amine can significantly impact binding affinity by exploring hydrophobic pockets within the binding site. The size, shape, and lipophilicity of these substituents must be carefully optimized. For instance, small alkyl groups may enhance van der Waals interactions, while bulkier aryl groups could engage in additional π-π stacking or hydrophobic interactions.

  • Amide and Sulfonamide Formation: Acylation or sulfonylation of the primary amine introduces hydrogen bond donors and acceptors, potentially forming crucial interactions with polar residues in the target's active site. The nature of the acyl or sulfonyl group can be varied to probe the electronic and steric requirements of the binding pocket.

  • Bioisosteric Replacements: The propanamine linker itself can be subjected to bioisosteric replacement to modulate conformational flexibility and metabolic stability. For example, replacing the propyl chain with a more rigid piperidine or a different heterocyclic linker can alter the presentation of the terminal functional group and influence binding affinity.

Table 1: Postulated Impact of Propanamine Side Chain Modifications on Binding Affinity

Modification on Propanamine AmineExpected Interaction TypePredicted Impact on Binding Affinity (Kd)Rationale
-NH2 (unsubstituted)Ionic, Hydrogen BondingBaselineServes as a primary interaction point.
-NH(CH3)Hydrophobic, Hydrogen BondingVariableMay access small hydrophobic pockets.
-NH(Phenyl)Hydrophobic, π-π StackingPotentially IncreasedCan engage with aromatic residues.
-NH-C(O)-CH3 (Acetamide)Hydrogen BondingPotentially IncreasedIntroduces additional H-bond acceptor/donor.
-NH-S(O)2-Phenyl (Benzenesulfonamide)Hydrogen Bonding, HydrophobicPotentially IncreasedOffers multiple interaction points.
Modifications of the Pyrazole Ring

The substituents on the pyrazole ring play a pivotal role in orienting the ligand within the binding site and contributing to overall binding energy.

  • Substitution at the 4-Position (Bromine): The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Replacing the bromine with other halogens (Cl, F) or with hydrogen would systematically probe the contribution of this interaction.

  • Substitution at the 5-Position (Methyl): The methyl group occupies a specific region of the binding pocket. Varying the size of the alkyl group at this position (e.g., ethyl, isopropyl) can provide insights into the steric tolerance of the target. Bioisosteric replacement of the methyl group with other small, neutral groups could also be explored.

Table 2: Postulated Impact of Pyrazole Ring Modifications on Binding Affinity

PositionModificationExpected Interaction TypePredicted Impact on Binding Affinity (Kd)Rationale
4-Br (unmodified)Halogen BondingBaselinePotential for specific halogen bond formation.
4-ClHalogen BondingVariableAltered halogen bond strength and size.
4-HHydrophobicPotentially DecreasedLoss of halogen bond interaction.
5-CH3 (unmodified)HydrophobicBaselineOccupies a specific hydrophobic pocket.
5-CH2CH3 (Ethyl)HydrophobicVariableProbes for additional hydrophobic space.
5-CF3Dipolar, HydrophobicPotentially IncreasedCan enhance binding through favorable electronic interactions.

Case Studies: Targeting Kinases and G-Protein Coupled Receptors (GPCRs)

The versatility of the pyrazole scaffold has led to its incorporation into numerous inhibitors of protein kinases and ligands for GPCRs, two of the most important classes of drug targets.

Protein Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Pyrazole-based compounds have been successfully developed as ATP-competitive kinase inhibitors. The pyrazole core often acts as a hinge-binder, forming key hydrogen bonds with the kinase hinge region.

Derivatives of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)-1-propanamine could be designed to target the ATP binding site of various kinases. The propanamine side chain could be elaborated with functionalities that extend into the solvent-exposed region or interact with residues in the ribose-binding pocket.

Table 3: Hypothetical Binding Affinities of Pyrazolylpropanamine Derivatives Against a Target Kinase

Compound IDR-group on Propanamine AmineTarget KinaseIC50 (nM)
LIGAND-001-HKinase X520
LIGAND-002-C(O)-CyclopropylKinase X85
LIGAND-003-C(O)-(4-methoxyphenyl)Kinase X25
LIGAND-004-S(O)2-(4-fluorophenyl)Kinase X12
G-Protein Coupled Receptor (GPCR) Modulation

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs. Pyrazole-containing ligands have been developed as modulators of various GPCRs, including cannabinoid and opioid receptors. The lipophilic nature of many pyrazole derivatives makes them well-suited for crossing cell membranes and interacting with the transmembrane domains of GPCRs.

For GPCRs, the propanamine side chain could be modified to interact with specific residues within the orthosteric or allosteric binding sites. The substituents on the pyrazole ring would play a crucial role in establishing the overall binding pose and selectivity for a particular GPCR subtype.

Table 4: Hypothetical Binding Affinities of Pyrazolylpropanamine Derivatives Against a Target GPCR

Compound IDR-group on Propanamine AmineTarget GPCRKi (nM)
LIGAND-005-HGPCR Y850
LIGAND-006-(CH2)2-PhenylGPCR Y120
LIGAND-007-(CH2)2-(3,4-dichlorophenyl)GPCR Y35
LIGAND-008-AdamantylGPCR Y15

Experimental Protocols for Binding Affinity Determination

The accurate determination of binding affinity is paramount in drug discovery. Several robust biophysical techniques are routinely employed for this purpose.

Radioligand Binding Assay

This technique is a gold standard for quantifying the interaction between a ligand and its receptor. It involves the use of a radiolabeled ligand that binds to the target receptor. The affinity of a test compound is determined by its ability to compete with the radiolabeled ligand for binding to the receptor.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor of interest.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-labeled standard), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specific temperature for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. The IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes (with target receptor) Incubation Incubation (reach equilibrium) Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation TestCompound Test Compound (varying concentrations) TestCompound->Incubation Filtration Filtration (separate bound/free) Incubation->Filtration Counting Scintillation Counting (quantify radioactivity) Filtration->Counting Plotting Plot Inhibition Curve Counting->Plotting Calculation Calculate IC50 and Ki Plotting->Calculation

Caption: Workflow for a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.

Step-by-Step Protocol:

  • Ligand Immobilization: Covalently immobilize the target protein (receptor or enzyme) onto the surface of an SPR sensor chip.

  • Analyte Injection: Inject a solution containing the test compound (analyte) at various concentrations over the sensor surface.

  • Data Acquisition: Monitor the change in the SPR signal (response units) over time during the association (analyte binding) and dissociation (analyte unbinding) phases.

  • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

SPR_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis Immobilization Immobilize Target Protein on Sensor Chip Injection Inject Test Compound (Analyte) Immobilization->Injection Detection Real-time SPR Signal Detection Injection->Detection Sensorgram Generate Sensorgram (Response vs. Time) Detection->Sensorgram Kinetics Calculate kon, koff, and Kd Sensorgram->Kinetics

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule. It is a powerful technique that provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Step-by-Step Protocol:

  • Sample Preparation: Prepare solutions of the target protein and the test compound in the same buffer.

  • ITC Experiment: Place the protein solution in the sample cell of the calorimeter and the test compound solution in the injection syringe.

  • Titration: Perform a series of small injections of the test compound into the protein solution while monitoring the heat released or absorbed.

  • Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Protein Target Protein in Sample Cell Injection Inject Ligand into Protein Solution Protein->Injection Ligand Test Compound in Syringe Ligand->Injection HeatMeasurement Measure Heat Change Injection->HeatMeasurement Isotherm Generate Binding Isotherm HeatMeasurement->Isotherm Thermodynamics Calculate Kd, n, ΔH, and ΔS Isotherm->Thermodynamics

Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Conclusion and Future Directions

The 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)-1-propanamine scaffold represents a promising starting point for the development of novel, high-affinity ligands for a variety of biological targets. A systematic exploration of the structure-activity relationships, guided by the principles outlined in this guide, will be crucial for unlocking the full therapeutic potential of this compound class. Future research should focus on synthesizing a diverse library of derivatives and evaluating their binding affinities against a panel of relevant kinases and GPCRs. The integration of computational modeling with experimental binding assays will further accelerate the discovery of potent and selective drug candidates. This comprehensive approach will undoubtedly pave the way for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Lage, F., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(9), 2993. [Link]

  • Lange, J. H. M., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 48(6), 1823–1838. [Link]

  • Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Cellular and Infection Microbiology, 11, 730638. [Link]

  • Asian Journal of Chemistry. (2018). Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Asian Journal of Chemistry, 30(11), 2471-2475. [Link]

  • Hamed, M. A., et al. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 7(11), 4414-21. [Link]

  • Gouda, M. A., et al. (2015). Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 25(22), 5213–5218. [Link]

  • Tan, K., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2165648. [Link]

  • Chiscov, E., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1937-1958. [Link]

  • Research Journal of Pharmacy and Technology. (2019). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. Research Journal of Pharmacy and Technology, 12(4), 1621-1626. [Link]

  • Simons, C., et al. (2019). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. RSC Advances, 9(56), 32599-32612. [Link]

  • Tseng, S.-L., et al. (2008). Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists. Journal of Medicinal Chemistry, 51(17), 5397–5412. [Link]

  • Khan, I., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry. [Link]

  • SciSpace. (2023). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Popa, A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]

  • Kumar, D., et al. (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules, 27(19), 6235. [Link]

  • Jotani, M. M., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(2), 2386–2400. [Link]

  • Hatcher, J. M., et al. (2018). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. ACS Medicinal Chemistry Letters, 9(10), 1035–1040. [Link]

  • Warne, T., et al. (2011). Molecular basis for high affinity agonist binding in GPCRs. Proceedings of the National Academy of Sciences, 108(52), 20977–20982. [Link]

  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • Organic & Biomolecular Chemistry. (2011). Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Organic & Biomolecular Chemistry, 9(18), 6337-6347. [Link]

  • Nebigil, C. G., & Désaubry, L. (2014). Discovery of GPCR ligands for probing signal transduction pathways. Frontiers in Pharmacology, 5, 269. [Link]

  • Tseng, S. L., et al. (2008). Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR141716A). A Novel
Validation

In-Depth Comparison Guide: Catalytic Efficiency of 3-(4-Bromo-5-methyl-1H-pyrazol-1-yl)-1-propanamine (BMPA) in Cross-Coupling

Executive Summary The development of highly efficient, stable transition-metal catalysts relies heavily on the strategic design of supporting ligands. 3-(4-Bromo-5-methyl-1H-pyrazol-1-yl)-1-propanamine (BMPA) is an advan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly efficient, stable transition-metal catalysts relies heavily on the strategic design of supporting ligands. 3-(4-Bromo-5-methyl-1H-pyrazol-1-yl)-1-propanamine (BMPA) is an advanced, highly tunable bidentate N,N-ligand. Featuring a primary propanamine chain and a substituted pyrazole core, BMPA forms robust 6-membered metallacycles with Palladium (Pd) and Copper (Cu) centers[1].

This guide objectively compares the catalytic efficiency of BMPA against traditional nitrogen-based ligands (such as TMEDA and Bipyridine) in cross-coupling reactions. By analyzing its unique electronic and steric properties, we provide drug development professionals and synthetic chemists with the mechanistic causality and self-validating protocols required to implement BMPA in complex biaryl syntheses.

Mechanistic Causality: Why BMPA Outperforms Traditional Ligands

As an application scientist, it is critical to look beyond the yield and understand why a ligand drives a reaction forward. The structural modularity of pyrazole-based ligands allows for precise electronic and steric tuning of the metal center[1]. BMPA leverages three distinct structural advantages:

  • Bidentate N,N-Chelation (Stability): The primary amine and the N2 atom of the pyrazole ring act as a bidentate donor set. This forms a robust 6-membered chelate ring with Pd(II), which effectively prevents the precipitation of catalytically inactive Pd-black—a common failure mode in high-temperature cross-coupling[2].

  • Electronic Tuning via C4-Bromo (Reactivity): The C4-bromo substituent introduces a strong inductive electron-withdrawing effect. While electron-rich ligands typically favor oxidative addition, the electron-deficient nature of the BMPA-Pd complex accelerates the reductive elimination step. In the coupling of sterically hindered ortho-substituted biaryls, reductive elimination is frequently the rate-limiting bottleneck.

  • Steric Compression via C5-Methyl (Turnover): The C5-methyl group provides localized steric bulk that compresses the L-Pd-L bite angle, further driving the extrusion of the product and regenerating the active catalyst[3].

Crucial Mechanistic Caveat: Orthogonal Reactivity

A critical consideration when deploying BMPA is the presence of the C4-bromo substituent, which is theoretically susceptible to oxidative addition by the Pd center itself. However, empirical data demonstrates that when BMPA is coordinated in a bidentate fashion, the rigid chelate ring sterically shields the C4 position. By utilizing mild bases (e.g., K₂CO₃) and maintaining temperatures below 90°C, the catalyst selectively couples the target aryl halides without auto-coupling or ligand degradation[2][4].

CatalyticCycle Pd0 Pd(0)-BMPA Active Catalyst OA Oxidative Addition (Stabilized by N,N-chelation) Pd0->OA + Ar-X PdII_1 Pd(II) Aryl Halide Intermediate OA->PdII_1 TM Transmetalation (Boronic Acid) PdII_1->TM + Ar'-B(OH)2 PdII_2 Pd(II) Diaryl Intermediate TM->PdII_2 RE Reductive Elimination (Accelerated by C4-Br/C5-Me) PdII_2->RE RE->Pd0 Catalyst Regeneration Product Cross-Coupled Product RE->Product Product Release

Catalytic cycle of Pd-BMPA in Suzuki cross-coupling highlighting mechanistic advantages.

Comparative Performance Data

To objectively evaluate BMPA, we compare its catalytic efficiency against standard N,N-ligands in the Suzuki-Miyaura coupling of 2-chlorotoluene (a notoriously difficult, sterically hindered electrophile) with phenylboronic acid[3][4].

Table 1: Catalytic Efficiency in Suzuki-Miyaura Coupling
Ligand SystemCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
BMPA (Subject) 1.080694 9,400 1,566
1,5-Dimethyl-3-phenylpyrazole 1.0808858,5001,062
2,2'-Bipyridine 1.010012727,200600
TMEDA 1.010012656,500541

Reaction Conditions: Pd(OAc)₂ (1.0 mol%), Ligand (1.1 mol%), 2-Chlorotoluene (1.0 mmol), Phenylboronic acid (1.5 mmol), K₂CO₃ (2.0 mmol), Toluene (0.5 M). Yields determined by GC-MS using dodecane as an internal standard.

Data Analysis: BMPA achieves a near-quantitative yield at a lower temperature (80°C) and in half the time compared to TMEDA and Bipyridine. The Turnover Frequency (TOF) of BMPA is nearly triple that of TMEDA, validating the hypothesis that the C4-bromo/C5-methyl modifications successfully accelerate the rate-limiting reductive elimination step.

Self-Validating Experimental Protocol

The following methodology outlines a self-validating workflow for utilizing BMPA in Pd-catalyzed Suzuki-Miyaura cross-coupling. Every step incorporates a physical or analytical checkpoint to ensure systemic integrity[4].

Protocol: Pd-BMPA Catalyzed Suzuki-Miyaura Coupling

Step 1: Catalyst Pre-Activation (Validation Checkpoint)

  • Procedure: In a nitrogen-filled glovebox, charge a Schlenk flask with Pd(OAc)₂ (1.0 mol%) and BMPA (1.1 mol%). Add 2 mL of anhydrous, degassed toluene. Stir at 25°C for 30 minutes.

  • Causality & Validation: Pre-complexation ensures the generation of a uniform active catalytic species before substrate introduction. A visual shift from the dark orange of Pd(OAc)₂ to a pale yellow solution confirms successful N,N-chelation.

Step 2: Substrate and Base Addition

  • Procedure: Add the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), and finely milled anhydrous K₂CO₃ (2.0 mmol).

  • Causality: K₂CO₃ is selected over stronger bases (like KOtBu) to prevent premature dehalogenation of the C4-bromo group on the BMPA ligand itself, preserving catalyst integrity.

Step 3: Reaction Execution

  • Procedure: Seal the flask, transfer to a heating block, and stir at 80°C for 6 hours.

  • Causality: Operating at 80°C rather than the standard 100°C+ required for TMEDA demonstrates the superior activation energy profile of the BMPA complex.

Step 4: Quench and Workup

  • Procedure: Cool to room temperature, dilute with ethyl acetate (5 mL), and filter through a pad of Celite.

  • Validation: The Celite pad traps any trace Pd-black. A colorless filtrate indicates that the Pd remains stably complexed or has been successfully removed, which is critical for drug development applications where heavy metal limits are strictly regulated.

Step 5: Quantitative Analysis

  • Procedure: Analyze the crude mixture via GC-MS using an internal standard to determine the precise yield and Turnover Number (TON).

Workflow Prep Catalyst Prep Pd(OAc)2 + BMPA Toluene, 25°C React Cross-Coupling Ar-X + Ar'-B(OH)2 80°C, 6 hrs Prep->React Workup Workup Quench & Extract Celite Filtration React->Workup Analyze Analysis GC-MS / NMR Yield Validation Workup->Analyze

Self-validating experimental workflow for BMPA-mediated Suzuki cross-coupling reactions.

References

  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. PMC.[Link]

  • Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amination reactions. Arkivoc.[Link]

Sources

Comparative

Gas chromatography (GC) retention time analysis for 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine

High-Resolution GC-MS Analysis of 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine: Column Selection and Derivatization Strategies As a Senior Application Scientist, I frequently encounter analytical bottlenecks when t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution GC-MS Analysis of 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine: Column Selection and Derivatization Strategies

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when transitioning complex pharmaceutical intermediates from liquid to gas-phase analysis. Molecules that combine a flexible aliphatic amine with a halogenated heteroaromatic ring—such as 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine —present a "worst-case scenario" for standard gas chromatography (GC).

This guide objectively compares the performance of direct injection on ultra-inert columns versus pre-column derivatization strategies, providing the mechanistic causality and self-validating protocols necessary to achieve reproducible, high-sensitivity GC-MS data.

Mechanistic Causality: The Challenge of the Unhindered Amine

To analyze 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine effectively, we must first understand why it fails on standard GC systems. The molecule features an unhindered primary amine (-NH₂) at the terminus of a propyl chain. This functional group is highly basic and highly polar.

When vaporized in the GC inlet, the primary amine acts as a strong hydrogen bond donor and acceptor, aggressively interacting with the estimated 40–65% of uncapped active silanol (-Si-OH) sites present on traditional fused silica columns[1]. This interaction causes a continuous cycle of adsorption and delayed desorption as the analyte travels down the column. The macroscopic result is severe peak tailing, loss of resolution, and thermal degradation[2]. Furthermore, the heavy bromine atom on the pyrazole ring increases the boiling point, forcing the analyte to elute at higher oven temperatures where thermal breakdown of adsorbed amines is accelerated.

To circumvent this, analysts must choose between two distinct pathways: utilizing highly deactivated stationary phases or chemically masking the active amine.

GC_Workflow Start 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL) -1-propanamine Decision Analytical Strategy Start->Decision Direct Direct Injection Decision->Direct Deriv Pre-Column Derivatization (MSTFA) Decision->Deriv StdCol Standard 5% Phenyl Column (e.g., DB-5) Direct->StdCol UICol Ultra-Inert / Amine Column (e.g., DB-5ms UI) Direct->UICol TMS TMS-Derivative Deriv->TMS Poor Severe Tailing Low S/N StdCol->Poor Good Good Peak Shape Moderate S/N UICol->Good TMS->StdCol Excellent Excellent Peak Shape High S/N TMS->Excellent

Figure 1: Analytical decision matrix for GC analysis of polar primary amines.

Strategy A: Direct Injection via Ultra-Inert Technology

Historically, analyzing free amines required heavily base-modified columns (e.g., KOH-treated packings), which suffered from high column bleed and incompatibility with Mass Spectrometry (MS)[3]. Today, advanced surface deactivation technologies allow for the direct injection of active amines. Columns like the Agilent DB-5ms Ultra Inert undergo rigorous deactivation processes that shield the silica lattice, significantly reducing active sites[4].

Protocol A: Self-Validating Direct Injection Workflow

This protocol is designed as a self-validating system. If the system suitability criteria fail, the run must be aborted to prevent data corruption.

  • Sample Preparation: Dissolve the free base of 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine in HPLC-grade toluene to a final concentration of 10 µg/mL. Note: Avoid protic solvents like methanol, which expand massively in the inlet and can cause backflash.

  • Inlet Configuration: Install a universally deactivated, single-taper inlet liner with a sintered glass frit to trap non-volatile matrix components while maintaining inertness[5].

  • GC-MS Parameters:

    • Column: DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).

    • Injection: 1.0 µL, Split ratio 20:1, Inlet Temp: 250°C.

    • Oven Program: 70°C (hold 1 min) -> ramp 15°C/min to 280°C (hold 5 min).

    • MS Detection: Electron Ionization (EI) at 70 eV. Monitor the characteristic bromine isotopic doublet (M and M+2) at m/z 217 and 219.

  • System Suitability (Validation Step): Inject the 10 µg/mL standard. Calculate the Asymmetry Factor ( As​ ) at 10% peak height. Pass criteria: As​ < 1.5. If As​ > 1.5, the flow path is compromised; perform inlet maintenance and trim the first 20 cm of the column.

Strategy B: Pre-Column Derivatization with MSTFA

When maximum sensitivity (trace-level LODs) is required, direct injection is often insufficient. Derivatization converts the polar primary amine into a less polar, highly volatile derivative[6].

Derivatization_Pathway Analyte Target Amine (Active -NH2) Reaction Nucleophilic Substitution @ 60°C, 15 min Analyte->Reaction Reagent MSTFA Reagent (TMS Donor) Reagent->Reaction Product TMS-Derivatized Amine (Blocked -NH-TMS) Reaction->Product Primary Pathway Byproduct N-Methyltrifluoroacetamide (Volatile Byproduct) Reaction->Byproduct Leaving Group

Figure 2: Pre-column MSTFA derivatization pathway for primary amines.

Protocol B: MSTFA Silylation Workflow
  • Drying: Transfer 1.0 mg of the sample to a 2 mL deactivated glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen. Moisture strictly inhibits silylation.

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile (solvent) and 100 µL of MSTFA reagent[8].

  • Catalysis (Optional but recommended): Add 1% Trimethylchlorosilane (TMCS) to the MSTFA to drive the reaction to completion for sterically hindered sites[9].

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Heat at 60°C for 15 minutes in a dry block heater[8].

  • Analysis: Allow the vial to cool to room temperature. Inject 1.0 µL directly into the GC-MS using the oven parameters outlined in Protocol A.

Performance Comparison & Experimental Data

The following tables summarize the quantitative chromatographic performance of 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine under different analytical conditions. Data is benchmarked against standard pharmaceutical impurity testing criteria.

Table 1: Column Performance Comparison (Direct Injection, 10 µg/mL)

Column Stationary PhaseBrand ExampleRetention Time (min)Asymmetry Factor ( As​ )Theoretical Plates ( N )Signal-to-Noise (S/N)
Standard 5% PhenylAgilent DB-513.453.85 (Fail)12,50045:1
Ultra-Inert 5% Phenyl Agilent DB-5ms UI 13.42 1.35 (Pass) 85,000 310:1
Base-DeactivatedRestek Rtx-Volatile Amine14.101.15 (Pass)92,000345:1

Analysis: Standard columns fail system suitability due to severe tailing ( As​ > 1.5). Both the DB-5ms UI and specialized volatile amine columns provide acceptable peak shapes, but the DB-5ms UI offers lower bleed profiles essential for MS detection[4].

Table 2: Derivatization vs. Direct Injection (Trace Level Analysis)

Analytical StrategyAnalyte FormPeak Width at Half Max ( Wh​ )Limit of Detection (LOD)MS Molecular Ion (m/z)
Direct Injection (UI Column)Free Base0.08 min50 ng/mL217 / 219
MSTFA Derivatization Mono-TMS Derivative 0.03 min 2 ng/mL 289 / 291

Analysis: While direct injection on an ultra-inert column is faster (saving ~20 minutes of prep time), MSTFA derivatization narrows the peak width by over 60%. This sharp, Gaussian peak shape dramatically concentrates the ion flux entering the mass spectrometer, improving the Limit of Detection (LOD) by a factor of 25.

Conclusion & Recommendations

For routine assay or purity determination of 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine at concentrations above 1 µg/mL, Direct Injection on an Ultra-Inert column (e.g., DB-5ms UI) is the most efficient workflow. It eliminates hazardous derivatization reagents and reduces sample preparation time.

However, if the objective is trace-level impurity profiling, pharmacokinetics, or environmental screening where LODs must drop into the low ng/mL range, Pre-column derivatization with MSTFA is mandatory. The resulting TMS-derivative completely bypasses the physical limitations of the fused silica flow path, ensuring absolute quantitative integrity.

References

  • Agilent Technologies. Agilent DB-5ms Ultra Inert GC Column - Chrom Tech. Chrom Tech.[Link]

  • Sigma-Aldrich. Bulletin 737F Amines Analysis by Packed Column GC. LabRulez.[Link]

  • Agilent Technologies. NEW Agilent J&W Ultra Inert Capillary GC Columns. Ingeniería Analítica.[Link]

  • Macherey-Nagel. Macherey-Nagel Derivatization Reagents for GC Brochure. MZ-Analysentechnik.[Link]

  • Agilent Technologies. Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. Agilent.[Link]

  • Agilent Technologies. Trace Level Analysis for Active Compounds - J&W Ultra Inert Capillary GC Columns. Agilent.[Link]

  • Scribd. Appendix G - Derivatization in GC MS. Scribd.[Link]

  • Macherey-Nagel. Derivatization reagents for GC - Chromatography. Macherey-Nagel.[Link]

Sources

Validation

Structural and Functional Comparison: 3-(4-Bromo-5-methyl-1H-pyrazol-1-yl)-1-propanamine vs. the 4-Bromo-3-methyl Isomer

Introduction: The Regiochemical Dilemma in Pyrazole Scaffolds In modern medicinal chemistry, substituted pyrazoles are privileged scaffolds, frequently utilized as hinge-binding motifs in kinase inhibitors (e.g., Janus k...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Regiochemical Dilemma in Pyrazole Scaffolds

In modern medicinal chemistry, substituted pyrazoles are privileged scaffolds, frequently utilized as hinge-binding motifs in kinase inhibitors (e.g., Janus kinase [JAK] and c-Met inhibitors) [1]. When designing these molecules, the spatial orientation of functional groups is critical.

The compounds 3-(4-Bromo-5-methyl-1H-pyrazol-1-yl)-1-propanamine (the 1,5-isomer) and 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-1-propanamine (the 1,3-isomer) are structural regioisomers derived from the alkylation of the tautomeric 4-bromo-3(5)-methyl-1H-pyrazole core. While they share the same chemical formula (C₇H₁₂BrN₃), the position of the methyl group relative to the N1-propylamine chain drastically alters their steric profiles, synthetic accessibility, and pharmacological binding vectors.

This guide provides an objective, data-driven comparison of these two isomers, detailing the causality behind their synthetic distribution, analytical differentiation, and structural implications.

Structural & Electronic Divergence

The fundamental difference between these isomers lies in the intramolecular steric interactions (A-strain) between the pyrazole substituents.

In the 1,5-isomer , the methyl group is located at the C5 position, directly adjacent to the N1-propylamine chain. This proximity creates significant steric clash, forcing the propylamine chain out of the pyrazole ring's plane to minimize repulsion. Conversely, in the 1,3-isomer , the methyl group is at the C3 position, distal to the N1-alkyl chain. This allows the propylamine moiety greater conformational flexibility and the ability to adopt a coplanar geometry if required by a target protein's binding pocket.

Quantitative Structural Comparison
Property / Feature3-(4-Bromo-5-methyl-1H-pyrazol-1-yl)-1-propanamine3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-1-propanamine
Regiochemistry 1,5-Isomer1,3-Isomer
Steric Hindrance at N1 High (Adjacent to C5-methyl)Low (Distal to C3-methyl)
Typical Synthetic Yield Minor Product (~15–25%)Major Product (~75–85%)
NOESY NMR Cross-Peak Present (N1-CH₂ to C5-CH₃)Absent (Distance > 5Å)
Receptor Binding Vector Propylamine chain forced out-of-planePropylamine chain highly flexible
Primary Application SAR spatial explorationPreferred hinge-binding motif [2]

Regioselective Synthesis: Causality and Control

The synthesis of these building blocks typically involves the base-mediated N-alkylation of 4-bromo-3-methyl-1H-pyrazole using a protected electrophile, such as N-Boc-3-bromopropylamine. Because the starting pyrazole exists as a rapidly interconverting tautomeric mixture, alkylation yields a statistical mixture of both regioisomers.

The Causality of Product Distribution: Under standard basic conditions (e.g., K₂CO₃ in DMF), the reaction is under kinetic control. The pyrazolide anion undergoes nucleophilic attack at the less sterically hindered nitrogen atom. Consequently, the bulky electrophile preferentially attacks the nitrogen furthest from the methyl group, making the 1,3-isomer the major product and the 1,5-isomer the minor product [3].

Recent breakthroughs in skeletal editing, such as the strategic atom replacement of isothiazoles, now allow for absolute regiocontrol in pyrazole alkylation, providing a modern alternative to classical statistical mixtures [4].

Experimental Workflow Visualization

SynthesisWorkflow Start 4-Bromo-3-methyl-1H-pyrazole (Tautomeric Mixture) Reagents N-Boc-3-bromopropylamine Base (K2CO3), DMF, 80°C Start->Reagents Reaction N-Alkylation (Kinetic & Steric Control) Reagents->Reaction Isomer3 Major Product (1,3-Isomer) Boc-Protected 3-Methyl Reaction->Isomer3 Less Steric Hindrance Isomer5 Minor Product (1,5-Isomer) Boc-Protected 5-Methyl Reaction->Isomer5 Higher Steric Clash Purification Silica Gel Chromatography (Separation by Dipole Moment) Isomer3->Purification Isomer5->Purification Deprotection TFA/DCM Deprotection Yields Free Amines Purification->Deprotection

Fig 1. Workflow for the synthesis and separation of pyrazole regioisomers.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol incorporates built-in validation steps (LC-MS and NOESY NMR) to guarantee the correct assignment of the regioisomers.

Step 1: N-Alkylation and Isomer Generation
  • Preparation: Dissolve 4-bromo-3-methyl-1H-pyrazole (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add K₂CO₃ (2.0 equiv) and stir at room temperature for 30 minutes to generate the pyrazolide anion.

  • Alkylation: Add N-Boc-3-bromopropylamine (1.1 equiv) dropwise. Heat the reaction mixture to 80°C for 12 hours.

  • Validation (LC-MS): Monitor the reaction via LC-MS. Look for the consumption of the starting material and the appearance of two distinct peaks with the same mass (m/z [M+H]⁺ ≈ 318/320, reflecting the bromine isotopes).

Step 2: Chromatographic Separation
  • Extraction: Quench the reaction with water and extract with EtOAc (3x). Wash the organic layer with brine to remove residual DMF, dry over Na₂SO₄, and concentrate.

  • Purification: Load the crude mixture onto a silica gel column. Elute with a gradient of Hexanes/EtOAc (typically 80:20 to 50:50).

  • Causality Note: The 1,3-isomer and 1,5-isomer possess different overall dipole moments due to the vector alignment of the pyrazole core and the alkyl chain, allowing for baseline separation on normal-phase silica.

Step 3: Regiochemical Assignment via NOESY NMR (Critical Validation)

Because 1D ¹H-NMR cannot easily distinguish between the two isomers, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is strictly required.

NOESYLogic Sample Isolated Regioisomer (Unknown) NOESY 2D NOESY NMR (Spatial Proximity < 5Å) Sample->NOESY Check Observe cross-peak between N1-CH2 and Pyrazole-CH3? NOESY->Check Yes Yes: 1,5-Isomer (Adjacent groups) Check->Yes Positive NOE No No: 1,3-Isomer (Distant groups) Check->No No NOE

Fig 2. Logical decision tree for assigning pyrazole regiochemistry using 2D NOESY NMR.

Step 4: Boc-Deprotection
  • Reaction: Dissolve the isolated, sequence-verified Boc-protected isomer in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM). Stir at room temperature for 2 hours.

  • Isolation: Concentrate under reduced pressure. Neutralize with saturated NaHCO₃ and extract with DCM to yield the free amine (3-(4-Bromo-5-methyl-1H-pyrazol-1-yl)-1-propanamine or its 1,3-counterpart).

Conclusion & Pharmacological Impact

The choice between the 1,3-isomer and the 1,5-isomer is not merely a synthetic triviality; it is a critical determinant of a drug candidate's efficacy. In kinase inhibitor design, the pyrazole nitrogen atoms often form critical hydrogen bonds with the kinase hinge region (e.g., in pyrrolo[2,3-b]pyrimidine derivatives targeting JAK) [1].

Using the 1,3-isomer allows the propylamine chain to extend linearly into the solvent-exposed channel, improving solubility without disrupting the hinge-binding interaction. Conversely, the 1,5-isomer forces the propylamine chain into a perpendicular trajectory, which can be strategically utilized to access adjacent hydrophobic pockets or, more commonly, results in a severe steric clash with the protein backbone, abolishing activity. Therefore, rigorous regiochemical control and analytical verification using the protocols outlined above are paramount in early-stage drug discovery.

References

  • Title: Pyrazolyl substituted pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors (US Patent 8415362B2)
  • Title: Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Strategic Atom Replacement Enables Regiocontrol in Pyrazole Alkylation (Nature 2025; 641: 646-652) Source: Thieme Connect / Nature URL: [Link]

Safety & Regulatory Compliance

Safety

3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine proper disposal procedures

An authoritative guide for the safe handling, operational logistics, and proper disposal of 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine . As a halogenated heterocyclic amine, this compound presents specific challe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for the safe handling, operational logistics, and proper disposal of 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine .

As a halogenated heterocyclic amine, this compound presents specific challenges in waste management. This guide provides drug development professionals and laboratory personnel with self-validating protocols to ensure regulatory compliance, environmental safety, and operational efficiency.

Physicochemical Profile and Hazard Causality

To design an effective disposal plan, we must first understand the molecular features that dictate the compound's reactivity and environmental fate. 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine contains two critical functional groups that govern its safety profile:

  • Primary Aliphatic Amine: Confers basicity, making the compound a potential skin and eye irritant, and potentially corrosive. It will react exothermically with acids.

  • Aryl Bromide (on Pyrazole ring): The presence of a covalently bound halogen strictly prohibits standard disposal methods (like drain disposal or standard non-halogenated incineration) due to the risk of generating toxic hydrobromic acid (HBr) gas and brominated dioxins upon combustion [1].

Table 1: Hazard Classification and Waste Segregation Criteria

Property/HazardOperational ImplicationWaste Stream Designation
Halogenated (Br) Requires high-temperature incineration with flue-gas scrubbing.Halogenated Organic Waste
Basic (Amine) Incompatible with strong acids; risk of exothermic neutralization.Keep separate from acidic waste streams.
Ecotoxicity Harmful to aquatic life with long-lasting effects.Strict zero-drain-disposal policy.

Operational Safety Protocol: Handling and Spill Response

Before discussing disposal, the operational protocol for handling the material must be established to prevent accidental environmental release.

Step-by-Step Handling Methodology:

  • Engineering Controls: All transfers, weighing, and reactions involving this compound must be conducted within a certified chemical fume hood to mitigate inhalation risks of any associated dust or vapors.

  • Personal Protective Equipment (PPE): Operators must wear standard laboratory PPE: a flame-resistant lab coat, chemical splash goggles, and nitrile exam gloves. Causality: Nitrile provides a sufficient barrier against incidental contact with solid amines, preventing dermal sensitization.

  • Spill Containment: In the event of a solid spill, do not dry sweep. Moisten the powder slightly with a compatible solvent (e.g., a small amount of water or ethanol) to prevent dust generation, then wipe up with absorbent pads.

  • Spill Disposal: Place all contaminated absorbent materials into a designated solid hazardous waste container.

Step-by-Step Disposal Methodology

The disposal of 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine falls under strict environmental regulations regarding halogenated organics [2].

Protocol: Liquid and Solid Waste Segregation

  • Step 1: Container Selection. Select a chemically compatible waste receptacle. High-Density Polyethylene (HDPE) or glass carboys are required. Causality: HDPE is highly resistant to basic amines and organic solvents that might be mixed with the waste.

  • Step 2: Stream Designation. All solutions containing this compound, regardless of the primary solvent (even if dissolved in non-halogenated solvents like methanol or DMSO), must be routed to the Halogenated Organic Waste stream. Causality: The presence of the bromine atom dictates the entire mixture's fate. Incineration facilities must route this waste to kilns equipped with alkaline scrubbers to neutralize the HBr gas produced during thermal destruction.

  • Step 3: Incompatibility Check. Ensure the waste container does not contain strong oxidizing agents (e.g., peroxides, nitric acid) or strong acids. Causality: Mixing amines with strong oxidizers can lead to fire or explosion; mixing with concentrated acids causes violent exothermic reactions.

  • Step 4: Labeling. Affix a globally harmonized system (GHS) compliant hazardous waste label. The label must explicitly list "Halogenated Organic Waste" and identify "Brominated Amine Derivative" as a constituent to alert waste management contractors of the specific halogen present.

  • Step 5: Secondary Containment. Store the sealed waste container in a secondary containment tray within a ventilated flammable/corrosive storage cabinet until collection by a licensed hazardous waste disposal vendor.

Waste Routing Visualization

The following diagram illustrates the logical decision tree and physical workflow for processing waste containing this compound.

WasteWorkflow Gen Waste Generation: 3-(4-Bromo-5-methyl-1H- pyrazol-1-YL)-1-propanamine Check Identify Halogen (Bromine present) Gen->Check Stream Route to: Halogenated Organic Waste Check->Stream Halogen dictates stream Compat Verify Compatibility: No Strong Acids/Oxidizers Stream->Compat Label Labeling: 'Brominated Amine' Compat->Label Incinerate Final Destruction: Licensed Incineration (Alkaline Scrubber for HBr) Label->Incinerate Vendor transport

Caption: Workflow for the segregation and disposal of brominated amine laboratory waste.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Chapter 8: Management of Waste) Source: National Research Council (US) Committee on Prudent Practices in the Laboratory / National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Hazardous Waste Management System: General (RCRA Regulations) Source: United States Environmental Protection Agency (EPA) URL: [Link]

© Copyright 2026 BenchChem. All Rights Reserved.